molecular formula C15H24 B105247 beta-Farnesene CAS No. 18794-84-8

beta-Farnesene

Cat. No.: B105247
CAS No.: 18794-84-8
M. Wt: 204.35 g/mol
InChI Key: JSNRRGGBADWTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Farnesene (C 15 H 24 ) is an acyclic sesquiterpene of significant interest in multiple research fields. It serves as a key intermediate in the more environmentally friendly synthesis of Vitamin E, a process that can reduce carbon emissions by up to 60% compared to traditional routes . In agriculture, its role as an alarm pheromone for many pest aphids makes it a compelling subject for the development of novel, sustainable pest management strategies . Furthermore, due to its suitable cetane number and low cloud point, this compound is a promising precursor for the production of renewable biofuels and high-value bioproducts like lubricants and surfactants . Recent advances in metabolic engineering have enabled the efficient production of this compound in microbial cell factories such as Yarrowia lipolytica and Escherichia coli , achieving high titers from various carbon sources, including low-cost glucose and lignocellulosic hydrolysate . This reagent is provided with a purity of ≥95% and is intended for Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,11-dimethyl-3-methylidenedodeca-1,6,10-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNRRGGBADWTMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCCC(=C)C=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860230
Record name 7,11-Dimethyl-3-methylidenedodeca-1,6,10-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77129-48-7
Record name 7,11-Dimethyl-3-methylene-1,6,10-dodecatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77129-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

physical and chemical properties of beta-farnesene

Technical Monograph: -Farnesene

Bio-Renewable Sesquiterpene Platform for Advanced Applications

Executive Summary


123

As a Senior Application Scientist, I present this guide to address the critical material constraints of


Physicochemical Profile

The following data represents the standard industrial grade (E)-

Table 1: Physical Constants & Properties
PropertyValue / RangeConditionsRelevance
Molecular Formula

-Sesquiterpene
Molecular Weight 204.36 g/mol -Stoichiometric calcs
Density 0.836 g/mL@ 20°CLiquid handling/Flow
Boiling Point ~260°C@ 760 mmHg (Theoretical)Do not distill at atm pressure
Boiling Point (Vac) 124°C@ 10-12 mmHgPurification standard
Refractive Index 1.487 – 1.492

@ 20°C
Purity check (sensitive)
Flash Point 110°CClosed CupSafety/Flammability
Solubility Non-polarHexane, Toluene, Diethyl EtherPolymerization solvents
Solubility (Water) Insoluble< 10 mg/LPhase separation
Appearance Clear, colorlessLiquidYellowing indicates oxidation

Molecular Architecture & Stereochemistry

(E)-isomer
  • (E)-

    
    -Farnesene:  The conjugated diene system is accessible for Diels-Alder reactions and anionic polymerization.
    
  • (Z)-

    
    -Farnesene:  Less common, often found in natural plant extracts alongside the (E) isomer.
    

Structural Insight: The molecule features a conjugated diene at the "head" (positions 1,3) and isolated double bonds at positions 6 and 10. This structural duality allows for selective functionalization—the conjugated head is highly reactive toward polymerization and cycloaddition, while the isolated tail bonds require harsher conditions (e.g., high-pressure hydrogenation) to react.

Chemical Reactivity & Derivatization

The utility of

Reaction Landscape Visualization

The following diagram maps the transformation pathways from the raw bio-farnesene to high-value end products.

Farnesene_ReactivityFarneseneβ-Farnesene(C15H24)FarnesaneFarnesane(Bio-Jet Fuel)Farnesene->FarnesaneTotal Hydrogenation(Ni/Pd Cat, H2)PolymersLiquid Rubbers(Elastomers)Farnesene->PolymersAnionic Polymerization(RLi Initiator)VitaminEIsophytol -> Vitamin EFarnesene->VitaminESelective Hydrogenation+ CondensationDielsAlderCyclic Adducts(Surfactants)Farnesene->DielsAlderMaleic Anhydride(4+2 Cycloaddition)

Caption: Chemical branching of

14
Key Reaction Mechanisms
  • Anionic Polymerization: Unlike random radical polymerization, anionic initiation (e.g., sec-butyllithium) allows for "living" polymerization. This enables the creation of block copolymers (e.g., Farnesene-Styrene) with precise molecular weights. The resulting polymer has a "bottlebrush" architecture due to the pendant side chains, conferring unique rheological properties (low viscosity, high elasticity).

  • Hydrogenation: Complete saturation yields Farnesane (2,6,10-trimethyldodecane), a drop-in diesel/jet fuel with a high cetane number and zero sulfur.

  • Vitamin E Synthesis:

    
    -farnesene is a precursor to Isophytol .[5] Isophytol is condensed with trimethylhydroquinone (TMHQ) to synthesize 
    
    
    -tocopherol (Vitamin E), bypassing the traditional extraction from deodorizer distillates.

Protocol: Quality Control & Stabilization System

Context:

self-validating system
Reagents & Equipment
  • Solvent: HPLC-grade Hexane (degassed).

  • Standard: Squalane (Internal Standard for GC).

  • Stabilizer: tert-Butylhydroquinone (TBHQ) or BHT.

  • Gas: High-purity Nitrogen or Argon.

  • Analysis: GC-FID or GC-MS; Peroxide Test Strips (Quantofix).

Step-by-Step Workflow

Step 1: Receipt & Initial Validation (The "Gatekeeper" Step)

  • Upon receipt, do not open the bottle immediately. Allow it to reach room temperature to prevent water condensation.

  • Visual Check: Liquid must be water-white. Any yellow tint implies >0.5% oxidation products.

  • Peroxide Test: Dip a semi-quantitative peroxide strip.

    • Pass: < 10 mg/L peroxides.

    • Fail: > 10 mg/L. (Requires distillation before use in polymerization).

Step 2: Aliquoting & Stabilization

  • Action: Never store the bulk container after opening. Aliquot immediately.

  • Add 100-500 ppm TBHQ if the downstream application permits (Note: Polymerization catalysts will be killed by phenolic antioxidants. If used for polymerization, store neat under Argon at -20°C and distill immediately before use).

  • Sparge aliquots with Argon for 2 minutes.

  • Seal with septum caps and wrap with Parafilm.

Step 3: Storage Logic

  • Short Term (<1 week): 4°C in dark.

  • Long Term (>1 month): -20°C or -80°C.[6]

Step 4: Pre-Reaction Quantification (Self-Validation)

  • Before running a reaction (e.g., Diels-Alder), perform a GC-FID check.

  • Protocol: Mix 10

    
    L sample + 10 
    
    
    L Squalane (IS) in 1 mL Hexane.
  • Calculation: Calculate purity based on the ratio of Farnesene Area vs. Squalane Area (corrected for response factors).

  • Stop Condition: If purity < 95%, repurify via vacuum distillation (124°C @ 10 mmHg).

Stability Logic Visualization

This diagram illustrates the decision matrix for handling

Stability_ProtocolStartRaw β-FarneseneCheckPeroxide Test(<10 ppm?)Start->CheckDistillVacuum Distillation(124°C @ 10mmHg)Check->DistillNo (High Peroxides)AppTypeApplication Type?Check->AppTypeYes (Clean)Distill->AppTypePolymerPolymerization(Anionic)AppType->PolymerSensitive Cat.GeneralGeneral Synthesis(Diels-Alder/Hydrogenation)AppType->GeneralRobust Cat.StoreArgonStore Neat @ -20°C(Under Argon)Polymer->StoreArgonNo AntioxidantAddBHTAdd 100ppm BHTStore @ 4°CGeneral->AddBHTStabilize

Caption: Decision matrix for stabilizing

References

  • Amyris, Inc. (2016). Rewriting yeast central carbon metabolism for industrial isoprenoid production. Nature.[7] [Link]

  • PubChem. (n.d.). Compound Summary: beta-Farnesene.[1][2][3][6][8][9][10][11][12] National Library of Medicine. [Link]

  • Ye, Z., et al. (2022).[5] Revolution of vitamin E production by starting from microbial fermented farnesene to isophytol.[5][13] Nature Communications. [Link]

  • Hahn, T., et al. (2021). Trends in the Diels–Alder reaction in polymer chemistry. Chemical Society Reviews. [Link]

  • The Good Scents Company. (n.d.). (E)-beta-farnesene physical properties and spectral data.[9][10][Link]

The Farnesene Framework: From Structural Elucidation to Metabolic Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Farnesene (


) represents a critical junction in sesquiterpene chemistry, serving as both a potent semiochemical in ecological systems and a high-value platform molecule in industrial biotechnology.[1] This guide synthesizes the historical discovery of farnesene isomers with modern metabolic engineering protocols used to synthesize them at commercial scales. We explore the mechanistic divergence between the mevalonate (MVA) and methylerythritol phosphate (MEP) pathways and provide a validated analytical workflow for their characterization.

The Chemical Framework: Isomerism and Properties

Farnesene exists primarily as two structural isomers: ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


-farnesene and 

-farnesene.[2][3] Their biological roles are distinct, necessitating precise analytical separation.
  • 
    -Farnesene (3,7,11-trimethyl-1,3,6,10-dodecatetraene):  Most commonly found in the waxy coating of apples (associated with "scald" pathology) and orchid fragrances.
    
  • 
    -Farnesene (7,11-dimethyl-3-methylene-1,6,10-dodecatriene):  Characterized by an exocyclic methylene group. It functions as the alarm pheromone for most aphid species.[4][5]
    
Table 1: Physicochemical Profile of Farnesene Isomers
Property(E,E)-

-Farnesene
(E)-

-Farnesene
CAS Registry 502-61-418794-84-8
Molecular Weight 204.35 g/mol 204.35 g/mol
Boiling Point ~260°C (760 mmHg)~260°C (760 mmHg)
Key Biological Source Malus domestica (Apple cuticle)Mentha piperita, Aphididae (Alarm pheromone)
Odor Profile Green, woody, vegetativeWoody, citrus, herbal
Retention Index (DB-5) ~1505~1458

Historical Trajectory: From Ruzicka to Synthetic Biology

The history of farnesene is a progression from classical isolation chemistry to advanced metabolic engineering.

Phase I: The Isoprene Rule (1920s-1950s)

The conceptual foundation was laid by Leopold Ruzicka , whose "Biogenetic Isoprene Rule" postulated that terpenes are assembled from C5 isoprene units. This rule was critical in predicting the structure of farnesene before modern spectroscopy confirmed it. Ruzicka’s work earned him the Nobel Prize in 1939 and established the structural logic for all sesquiterpenes [1].

Phase II: Chemical Ecology (1960s-1970s)
  • 1966: Huelin and Murray isolated

    
    -farnesene from the natural coating of apples, identifying it as the oxidation substrate leading to superficial scald, a storage disorder [2].
    
  • 1972: Bowers et al. identified (E)-

    
    -farnesene as the alarm pheromone of the aphid Myzus persicae. This was a landmark discovery in chemical ecology, demonstrating how a single volatile compound could trigger complex behavioral responses in insects [3].
    
Phase III: The Synthetic Biology Era (2000s-Present)

The focus shifted from isolation to production. Amyris, Inc. pioneered the metabolic engineering of Saccharomyces cerevisiae to produce farnesene as a biofuel precursor. By re-routing the carbon flux from the ergosterol pathway to farnesene synthase, they achieved industrial titers, validating the "sugar-to-hydrocarbon" platform [4].

Biosynthetic Mechanics

Nature synthesizes farnesene via two compartmentalized pathways, both converging on the universal precursor Farnesyl Pyrophosphate (FPP) .

  • Mevalonate (MVA) Pathway (Cytosolic): Found in fungi (yeast), animals, and plant cytoplasm. Uses Acetyl-CoA.[6]

  • MEP/DOXP Pathway (Plastidial): Found in bacteria and plant plastids. Uses Pyruvate + Glyceraldehyde-3-Phosphate.

Mechanism of Action

The conversion of FPP to farnesene is catalyzed by Farnesene Synthase (FS) .[7][8]

  • Step 1: Ionization of the diphosphate group from FPP to form a farnesyl cation (

    
    ).
    
  • Step 2: Isomerization to a nerolidyl cation (in some variants).

  • Step 3: Deprotonation at specific positions (C4 for

    
    , C15 for 
    
    
    
    ) determines the final isomer.
Visualization: Biosynthetic Logic

Biosynthesis cluster_MVA Cytosol (MVA Pathway) cluster_MEP Plastid (MEP Pathway) AcetylCoA Acetyl-CoA MVA Mevalonate AcetylCoA->MVA IPP_MVA IPP / DMAPP MVA->IPP_MVA FPP Farnesyl Pyrophosphate (FPP) - C15 IPP_MVA->FPP FPP Synthase Pyr_G3P Pyruvate + G3P MEP MEP Pyr_G3P->MEP IPP_MEP IPP / DMAPP MEP->IPP_MEP IPP_MEP->FPP CarboCation Farnesyl Cation Intermediate FPP->CarboCation -PPi AlphaFS α-Farnesene Synthase CarboCation->AlphaFS BetaFS β-Farnesene Synthase CarboCation->BetaFS AlphaF (E,E)-α-Farnesene AlphaFS->AlphaF Deprotonation BetaF (E)-β-Farnesene BetaFS->BetaF Deprotonation

Figure 1: Dual biosynthetic origins of farnesene isomers converging at the FPP node.

Protocol: Metabolic Engineering in S. cerevisiae

This workflow describes the industry-standard approach (adapted from Amyris methodologies) to engineering yeast for high-titer


-farnesene production.
Core Strategy

The objective is to push flux through the MVA pathway while blocking the consumption of FPP by squalene synthase (ERG9), which leads to sterols.

Step-by-Step Engineering Protocol
  • Upstream Overexpression (Flux Push):

    • Integrate additional copies of tHMG1 (truncated HMG-CoA reductase). This is the rate-limiting step of the MVA pathway.

    • Promoter selection: Strong constitutive promoters (e.g.,

      
      , 
      
      
      
      ).
  • Downstream Bottleneck Removal:

    • Overexpress ERG20 (FPP Synthase) to ensure rapid conversion of IPP to FPP.

    • Crucial Step: Heterologous expression of a

      
      -Farnesene Synthase (FS) .
      
      • Source:Artemisia annua (Aa

        
        -FS) is highly effective.
        
      • Codon Optimization: Essential for S. cerevisiae expression.

  • Competitor Pathway Throttling (Flux Pull):

    • The native ERG9 gene consumes FPP to make ergosterol (essential for cell survival).

    • Modification: Replace the native ERG9 promoter with a repressible promoter (e.g.,

      
      , repressed by methionine) or a weak promoter (
      
      
      
      ). This reduces flux to sterols without killing the cell.
Visualization: Engineering Workflow

MetabolicEngineering cluster_Yeast Engineered S. cerevisiae Cell Glucose Glucose Acetyl Acetyl-CoA Glucose->Acetyl MVA Mevalonate Acetyl->MVA Flux Push HMG tHMG1 (Overexpressed) HMG->MVA FPP FPP MVA->FPP ERG9 ERG9 (Downregulated) FPP->ERG9 Restricted FS Heterologous Farnesene Synthase FPP->FS Sterols Sterols (Min. Growth) ERG9->Sterols Farnesene β-Farnesene (Secreted) FS->Farnesene

Figure 2: Metabolic rewiring of yeast. Green nodes indicate overexpression; Red indicates downregulation.

Analytical Protocol: SPME-GC-MS Characterization

Because farnesene is volatile and susceptible to oxidation, Headspace Solid-Phase Microextraction (HS-SPME) is the superior extraction method over liquid-liquid extraction.

Materials
  • SPME Fiber: 100 µm Polydimethylsiloxane (PDMS) or DVB/CAR/PDMS (for broader volatile range).

  • GC Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm ID.[9]

Method Steps
  • Sample Prep: Place 1g of plant tissue or 2mL of fermentation broth into a 20mL headspace vial. Add internal standard (e.g., nonyl acetate).

  • Equilibration: Incubate vial at 40°C for 15 minutes to volatilize terpenes.

  • Extraction: Expose SPME fiber to headspace for 30 minutes at 40°C.

  • Desorption: Insert fiber into GC inlet (splitless mode) at 250°C for 2 minutes.

  • GC Gradient:

    • Initial: 50°C (hold 2 min).

    • Ramp 1: 5°C/min to 180°C.

    • Ramp 2: 20°C/min to 280°C (hold 5 min).

  • Validation: Calculate Kovats Retention Indices (RI) using a C8-C20 alkane ladder. Compare RI with literature values (Table 1) to distinguish isomers.

Applications & Future Outlook

  • Biofuels: Hydrogenation of farnesene yields farnesane , a drop-in renewable diesel/jet fuel with high energy density and low freezing point [5].

  • Pharmaceuticals: Farnesene serves as a chemical scaffold for the synthesis of Vitamin E and artemisinin precursors.

  • Agriculture: Recombinant

    
    -farnesene is used in "push-pull" pest management strategies to repel aphids from crops.
    

The future lies in enzyme evolution —engineering synthases with higher turnover rates (


) and altering yeast tolerance to high hydrocarbon concentrations to break the current toxicity ceilings.

References

  • Ruzicka, L. (1953). "The isoprene rule and the biogenesis of terpenic compounds." Experientia, 9(10), 357-367. Link

  • Huelin, F. E., & Murray, K. E. (1966). "Alpha-Farnesene in the Natural Coating of Apples." Nature, 210, 1260–1261.[10] Link

  • Bowers, W. S., et al. (1972). "Aphid Alarm Pheromone: Isolation, Identification, Synthesis." Science, 177(4054), 1121-1122. Link

  • Meadows, A. L., et al. (2016).[6][11] "Rewriting yeast central carbon metabolism for industrial isoprenoid production." Nature, 537, 694–697. Link

  • Gupta, A., & Phulara, S. C. (2015).[12][13] "Metabolic engineering for isoprenoid-based biofuel production." Journal of Applied Microbiology, 119(3), 605-619. Link

Sources

ecological role of beta-farnesene in plant-insect interactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Chemical Ecology of (E)-


-Farnesene: Mechanisms, Tritrophic Signaling, and Translational Failures in Pest Control
Type:  Technical Whitepaper
Author:  Senior Application Scientist

Executive Summary

(E)-


-farnesene (EBF) is the primary alarm pheromone for most aphid species (family Aphididae).[1] Upon predation or physical trauma, aphids release EBF from cornicles, triggering a rapid dispersal response in conspecifics. Beyond intraspecific signaling, EBF functions as a kairomone, recruiting natural enemies (parasitoids and predators) in a classic tritrophic interaction.

Despite its potent biological activity in laboratory settings, translational attempts to utilize EBF in transgenic crops (e.g., the Rothamsted wheat trials) have faced significant hurdles. This guide analyzes the molecular biosynthesis of EBF, its reception via Odorant Binding Proteins (OBPs), and the critical physiological phenomenon of habituation that undermines continuous-release strategies. It concludes with validated protocols for volatile collection and electrophysiological assay.

Molecular Basis: Biosynthesis and Reception

Biosynthesis via the Mevalonate Pathway

Unlike monoterpenes produced in plastids, sesquiterpenes like EBF are synthesized in the cytosol via the mevalonate (MVA) pathway.

  • Precursor: Farnesyl diphosphate (FPP).[2]

  • Enzyme: (E)-

    
    -farnesene synthase (EbFS).
    
  • Mechanism: The enzyme ionizes FPP to a farnesyl cation, which undergoes deprotonation to form the acyclic olefin (E)-

    
    -farnesene.
    
  • Genetics: Genes encoding EbFS have been isolated from Mentha × piperita (peppermint) and Artemisia annua, serving as the basis for transgenic interventions.

Signal Transduction: The Role of OBPs

Aphids do not detect EBF through passive diffusion alone. The hydrophobic molecule must be solubilized and ferried across the sensillar lymph to olfactory receptors (ORs).

  • Key Proteins: OBP3 and OBP7 (specifically in Acyrthosiphon pisum and Myzus persicae).[3]

  • Binding Affinity: OBP3 shows high specificity for EBF.[4] Structural studies indicate that OBP3 undergoes a conformational change upon binding EBF, protecting the pheromone from degradation by sensillar enzymes before it reaches the receptor.

Critical Insight: Knockdown of Obp3 or Obp7 abolishes the alarm response, confirming these proteins are not merely passive carriers but essential filters for signal integrity.

Ecological Dynamics & The "Habituation" Trap

The Tritrophic Signaling Network

EBF mediates a "cry for help" strategy.

  • First Trophic Level (Plant): Constitutive or induced emission.

  • Second Trophic Level (Aphid): Dispersal (dropping off the plant) to avoid predation.

  • Third Trophic Level (Predator): Attraction of Diaeretiella rapae (parasitoid wasp) and Coccinella septempunctata (ladybeetle).

Visualization: The Signaling Pathway

TritrophicInteraction Plant Host Plant (Stress/Transgenic) EBF (E)-beta-farnesene (Volatile Signal) Plant->EBF Emits Aphid Aphid Colony (Pest) EBF->Aphid Triggers Alarm (Dispersal) Predator Natural Enemy (Parasitoid/Ladybeetle) EBF->Predator Attracts (Kairomone) Habituation Habituation Effect (Receptor Desensitization) EBF->Habituation Continuous Exposure Aphid->Plant Herbivory (Induces Emission) Predator->Aphid Predation Habituation->Aphid Suppresses Response

Caption: Figure 1: Tritrophic interactions mediated by EBF. Note the critical "Habituation" pathway where continuous exposure suppresses the alarm response.

Case Study: The Rothamsted Wheat Trial Failure

The Experiment: Researchers at Rothamsted Research (UK) engineered wheat (Triticum aestivum) to constitutively express the EbFS gene from peppermint. The goal was to create a "push-pull" system: repel aphids (push) and attract parasitoids (pull).

The Result: While effective in the lab, the field trial failed to reduce aphid populations significantly.[5][6]

Failure Analysis (Root Cause):

Factor Laboratory Condition Field Condition Mechanism of Failure
Emission Profile Controlled, acute bursts Continuous, constitutive Habituation: Aphids exposed to constant EBF desensitize. The "Boy Who Cried Wolf" effect.[5]
Wind Dynamics Static/Low flow High turbulence Rapid dilution of the volatile plume below behavioral thresholds.

| Predator Behavior | Confined space | Open foraging | Predators may require visual cues or specific blend ratios (EBF + Green Leaf Volatiles) to arrest. |

Scientific Takeaway: Effective pest control requires inducible promoters (activated only upon feeding) rather than constitutive ones, mimicking the natural "burst" release of EBF.

Validated Experimental Protocols

To study EBF, one must capture the volatile without thermal degradation and validate its biological activity.

Dynamic Headspace Collection (Push-Pull System)

Do not use static headspace for quantitative analysis of reactive terpenes.

  • Enclosure: Enclose the plant in a chemically inert PET (polyethylene terephthalate) or glass vessel. Avoid PVC (releases plasticizers).

  • Air Supply (Push): Pump charcoal-filtered air into the vessel at 1.0 L/min.

  • Collection (Pull): Pull air out through a trap at 0.8 L/min. The differential (0.2 L/min) ensures positive pressure, preventing outside contaminants from entering.

  • Adsorbent: Use Porapak Q (50 mg) or Tenax TA .

    • Why? Tenax is hydrophobic and minimizes water retention, crucial for GC-MS.

  • Elution: Elute the trap with 500 µL of redistilled hexane or dichloromethane.

  • Internal Standard: Spike samples with nonyl acetate (ng range) for quantification.

GC-MS Analysis Workflow

GCMS_Workflow Sample Eluted Sample (in Hexane) Injector GC Injector (Splitless, 250°C) Sample->Injector Column Capillary Column (HP-5MS or DB-WAX) Injector->Column Carrier Gas (He) Separation Thermal Gradient (40°C -> 250°C) Column->Separation MS Mass Spectrometer (EI Mode, 70eV) Separation->MS Data Chromatogram (Target Ion: m/z 69, 93, 133) MS->Data Library Match (NIST)

Caption: Figure 2: Analytical workflow for EBF quantification. Note the specific target ions (m/z 69, 93) for sesquiterpene identification.

Electroantennography (EAG)

To confirm the detected EBF is biologically active:

  • Preparation: Excise the antenna of an apterous (wingless) aphid.

  • Mounting: Mount between two glass capillary electrodes filled with Ringer’s solution (Ag/AgCl wire interface).

  • Stimulus: Deliver EBF puffs (10 µL on filter paper) into a continuous humidified air stream.

  • Validation: A depolarization (negative potential drop) indicates receptor activation. Always use a solvent blank (hexane) control.

References

  • Beale, M. H., et al. (2006). Aphid alarm pheromone produced by transgenic plants affects aphid and parasitoid behavior.[1] Proceedings of the National Academy of Sciences, 103(27), 10509–10513. Link

  • Bruce, T. J., et al. (2015). The first crop plant genetically engineered to release an insect pheromone for defence. Scientific Reports, 5, 11183. Link

  • Vandermoten, S., et al. (2012).[3] Aphid alarm pheromone: An overview of current knowledge on biosynthesis and functions. Insect Biochemistry and Molecular Biology, 42(3), 155-163.[7] Link

  • Qiao, H., et al. (2009). Discrimination of alarm pheromone (E)-beta-farnesene by aphid odorant-binding proteins.[3][8][9][10] Insect Biochemistry and Molecular Biology, 39(5-6), 414-419. Link

  • Joachim, C., et al. (2015).[11] Does the Aphid Alarm Pheromone (E)-β-farnesene Act as a Kairomone under Field Conditions? Journal of Chemical Ecology, 41, 267–275. Link

Sources

degradation pathways of beta-farnesene in the environment

Technical Guide: Environmental Degradation Pathways of -Farnesene

Executive Summary

(E)-

Due to its conjugated diene system and multiple trisubstituted double bonds,

atmospheric oxidation

Part 1: Molecular Architecture & Reactivity

The instability of

  • Conjugated Diene System: The C1-C3 and C3-C15 bonds form a conjugated system (3-methylene-1-ene structure) that is exceptionally electron-rich and susceptible to electrophilic attack by ozone (

    
    ) and hydroxyl radicals (
    
    
    ).
  • Allylic Hydrogens: The presence of multiple allylic sites allows for rapid H-abstraction, initiating radical chain reactions.

Implication: In ambient air,

Part 2: Atmospheric Oxidation (Dominant Pathway)

Ozonolysis and Hydroxyl Radical Attack

The gas-phase oxidation of

  • Ozone (

    
    ):  Adds to the C=C bonds to form a primary ozonide (POZ), which rapidly decomposes into Criegee Intermediates (CI). These CIs stabilize or decompose to yield carbonyls and hydroxyl radicals.
    
  • Hydroxyl Radical (

    
    ):  Adds to the double bonds to form alkyl radicals, which react with 
    
    
    to form peroxy radicals (
    
    
    ). These undergo
    
    
    -dependent branching to form nitrates or carbonyls.
Key Degradation Products
  • Gas Phase: Acetone, 4-oxopentanal, 6-methylhept-5-en-2-one (MHO), and formaldehyde.

  • Particle Phase (SOA): 5,6-dihydroxy-6-methylheptan-2-one (DHMHO) is a specific tracer for farnesene oxidation. Other products include conjugated trienols and high-molecular-weight epoxides.

Reaction Mechanism Diagram

The following diagram illustrates the branching pathways for Ozonolysis and OH radical attack.

FarneseneDegradationFarnesene(E)-beta-FarnesenePOZPrimary OzonideFarnesene->POZ+ O3RO2Peroxy Radical (RO2)Farnesene->RO2+ OH + O2O3Ozone (O3)OHOH RadicalCICriegee IntermediatePOZ->CIDecompositionAcetoneAcetoneCI->AcetoneFragmentationMHO6-methylhept-5-en-2-one(MHO)CI->MHOFragmentationDHMHO5,6-dihydroxy-6-methylheptan-2-one(DHMHO - SOA Marker)CI->DHMHOHydrolysis/RearrangementRO2->MHONOx dependentSOASecondary Organic Aerosol(Oligomers/Epoxides)RO2->SOAAutoxidation/Oligomerization

Figure 1: Mechanistic branching of

1
Kinetic Data Summary

The reaction rates for

OxidantRate Constant (

,

)
Estimated Lifetime (

)*
Reference
Hydroxyl Radical (

)

~ 50 minutesKim et al. (2011)
Ozone (

)

~ 45 minutesKourtchev et al. (2009)
Nitrate Radical (

)

~ 2 minutes (Night)Atkinson et al.

*Note: Lifetimes calculated assuming ambient concentrations:




Part 3: Terrestrial & Aquatic Biodegradation

While atmospheric oxidation dominates, soil and water spills require understanding of microbial fate.

Microbial Metabolic Pathways

Bacteria such as Pseudomonas, Rhodococcus, and Bacillus species degrade acyclic terpenes via the


-oxidation pathway
  • Terminal Oxidation: Monooxygenases (e.g., AlkB) oxidize the terminal methyl group (C-12 or C-15) to an alcohol, then to an aldehyde, and finally to a carboxylic acid (Farnesoic acid).

  • Activation: The acid is activated to a Coenzyme-A thioester.

  • 
    -Oxidation:  Sequential removal of 2-carbon units (Acetyl-CoA) via the standard fatty acid degradation cycle.
    
Hydrolysis

In aqueous environments,

acidic conditions

Part 4: Experimental Protocols

Protocol A: Smog Chamber Ozonolysis (Atmospheric Simulation)

Purpose: To determine rate constants and identify SOA markers (DHMHO). Validation: This protocol is self-validating via the use of a reference compound (e.g., cyclohexane) to monitor dilution and wall losses.

  • Chamber Preparation:

    • Use a Teflon (FEP) smog chamber (10–15

      
      ).
      
    • Flush with purified zero air (< 5 ppb NOx, < 2 ppb VOCs) for 24 hours.

    • Inject ammonium sulfate seed aerosol (

      
      ) if studying SOA yield.
      
  • Reactant Injection:

    • Inject

      
      -farnesene vapor to achieve ~500 ppb concentration.
      
    • Allow 30 minutes for mixing.

    • Control Step: Collect a "Time 0" sample on Tenax TA tubes (Gas) and Quartz filters (Particle).

  • Oxidation Initiation:

    • Inject Ozone (

      
      ) to achieve ~1 ppm (excess conditions for pseudo-first-order kinetics).
      
    • Monitor

      
       decay using a UV photometric analyzer.
      
  • Sampling:

    • Gas Phase: Draw air through DNPH cartridges (for carbonyls) and Tenax tubes every 15 minutes.

    • Particle Phase: Collect aerosol on filters after 1 hour of reaction time.

  • Analysis:

    • Extract filters with Methanol.

    • Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) to detect hydroxylated species like DHMHO.

    • Analyze via GC-MS (EI/CI modes).

SmogChamberProtocolSetup1. Chamber Flush & Seed AerosolInject2. Inject Beta-Farnesene (500 ppb)Setup->InjectEquilibrate3. Mixing & T=0 SamplingInject->EquilibrateInitiate4. Inject Ozone (1 ppm)Equilibrate->InitiateMonitor5. Real-time Monitoring (PTR-MS / O3 Analyzer)Initiate->MonitorSample6. Collect Filters (SOA) & Cartridges (Gas)Monitor->SampleAnalyze7. GC-MS Analysis (with BSTFA derivatization)Sample->Analyze

Figure 2: Workflow for characterizing atmospheric degradation products in a smog chamber.

Protocol B: Microbial Degradation Assay (Soil/Water)

Purpose: To assess biodegradability and half-life in terrestrial/aquatic matrices.

  • Media Preparation: Prepare Mineral Salt Medium (MSM) containing no carbon source.

  • Inoculum: Use activated sludge or a specific degrader strain (e.g., Pseudomonas aeruginosa).

  • Setup:

    • Add 100 mL MSM to 250 mL Erlenmeyer flasks.

    • Add

      
      -farnesene (100 mg/L) as the sole carbon source. (Note: Use a surfactant like Tween 80 at 0.01% to improve solubility if necessary, but run a surfactant-only control).
      
  • Incubation: Incubate at 30°C on a rotary shaker (150 rpm) for 7–14 days.

  • Sampling: Extract 5 mL aliquots every 24 hours.

  • Extraction & Analysis:

    • Extract with Ethyl Acetate (1:1 v/v).

    • Analyze organic layer via GC-FID for residual farnesene.

    • Calculate degradation percentage:

      
      .
      

Part 5: Environmental Impact[2]

The degradation of

  • SOA Formation: The high yield of low-volatility products (like DHMHO and oligomers) contributes significantly to PM2.5 formation in forested regions.

  • Signaling Disruption: Rapid ozonolysis destroys the "alarm" signal for aphids, potentially altering predator-prey dynamics in agricultural fields where farnesene-emitting crops are used.

References

  • Kim, D., et al. (2011). Rate constants for the gas-phase reactions of OH and O3 with

    
    -ocimene, 
    
    
    -myrcene, and
    
    
    - and
    
    
    -farnesene as a function of temperature. Atmospheric Environment, 45(26), 4466-4472. Link
  • Kourtchev, I., et al. (2009). Gas-phase reaction of (E)-

    
    -farnesene with ozone: Rate coefficient and carbonyl products. Atmospheric Environment, 43(20), 3182-3190. Link
    
  • Jaoui, M., et al. (2016). Ozonolysis of

    
    /
    
    
    -farnesene mixture: Analysis of gas-phase and particulate reaction products. Atmospheric Environment, 125, 459-471. Link
  • Atkinson, R., & Arey, J. (2003). Atmospheric degradation of volatile organic compounds. Chemical Reviews, 103(12), 4605-4638. Link

  • Marmulla, R., & Harder, J. (2014). Microbial monoterpene transformations—a review. Frontiers in Microbiology, 5, 346. Link

Methodological & Application

extraction of beta-farnesene from plant material

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Extraction and Isolation of (E)-


-Farnesene from Plant Matrices 

Abstract

This application note details a validated workflow for the extraction, isolation, and quantification of (E)-


-farnesene, a bioactive sesquiterpene, from Matricaria chamomilla (German Chamomile) and Humulus lupulus (Hops). Unlike generic essential oil protocols, this guide focuses on maximizing the recovery of the thermally labile sesquiterpene fraction while minimizing co-extraction of high-molecular-weight waxes and thermal degradation products (e.g., chamazulene formation from matricine). We compare Steam Distillation (SD) against Supercritical Fluid Extraction (SFE-CO

), providing a definitive protocol for pharmaceutical-grade isolation.

Introduction & Molecule Profile

(E)-


-Farnesene (CAS: 18794-84-8) is an acyclic sesquiterpene acting as a potent aphid alarm pheromone and exhibiting antimicrobial and sedative properties. In drug development, it serves as a critical precursor for vitamin E synthesis and a bio-based feedstock.

Chemical Challenges:

  • Isomerization: The (E)-isomer can isomerize to the (Z)-form or cyclize under high thermal stress.

  • Oxidation: The conjugated double bond system makes it susceptible to rapid oxidation (farnesene epoxide) upon air exposure.

  • Source Variability: M. chamomilla exists in specific chemotypes.[1][2] The "farnesene-chemotype" can yield up to 40-60%

    
    -farnesene, whereas bisabolol-chemotypes yield <5%.
    

Material Selection & Pre-treatment

Critical Control Point (CCP): Raw material sourcing is the single largest variable.

  • Primary Source: Matricaria chamomilla flowers (dried).

    • Specification: Must be confirmed as (E)-

      
      -farnesene chemotype via GC-FID snapshot before bulk processing.
      
  • Secondary Source: Humulus lupulus (Hops) – specifically cultivars like 'Saaz' or 'Tettnanger'.

Pre-treatment Protocol:

  • Drying: Lyophilization (Freeze Drying) is preferred over air-drying to prevent volatile loss. Target moisture content: <10%.

  • Comminution: Cryogenic grinding (using liquid N

    
    ) is recommended to prevent heat generation. Particle size target: 0.5–1.0 mm (Standard Mesh 18–35). Note: Finer powder causes channeling in SFE; coarser material limits mass transfer.
    

Extraction Methodologies

Method A: Steam Distillation (Baseline Protocol)

Best for: Qualitative profiling and robust essential oil recovery where thermal degradation is acceptable.

Workflow:

  • Load 100g of dried chamomile flowers into a 2L round-bottom flask.

  • Add 1.2L distilled water (Ratio 1:12 w/v).

  • Connect to a Clevenger-type apparatus with a chilled condenser (4°C).

  • Distillation Time: 3 hours. (Note:

    
    -farnesene elutes early; extended distillation increases chamazulene artifacts).
    
  • Collect the blue/green oil layer.[3] Dry over anhydrous Na

    
    SO
    
    
    
    .
  • Store under N

    
     gas at -20°C.
    
Method B: Supercritical CO Extraction (SFE) (Recommended)

Best for: High purity, zero thermal degradation, and solvent-free residues.

Mechanistic Insight: Sesquiterpenes like


-farnesene have high solubility in SC-CO

at moderate densities (0.3–0.6 g/mL). By controlling pressure, we can selectively extract farnesene while leaving behind heavier waxes and pigments (chlorophyll), eliminating the need for extensive downstream "winterization."

SFE Protocol Parameters:

ParameterSettingRationale
Solvent 99.9% CO

Inert, non-oxidizing environment.
Flow Rate 15–20 g/min Optimized for 1L vessel to maintain equilibrium.
Extraction Pressure 90 – 100 bar Selective for sesquiterpenes. >150 bar co-extracts waxes.
Extraction Temp 40°C Low temp prevents isomerization.
Separator 1 Temp 0°CPromotes rapid precipitation of volatiles.
Co-solvent NoneEthanol increases polarity, extracting unwanted phenolics.
Duration 60–90 minExhaustive extraction of volatiles occurs early.

SFE Workflow Diagram:

SFE_Workflow CO2_Source CO2 Tank (Liquid) Chiller Chiller (-5°C) CO2_Source->Chiller Pump High Pressure Pump Chiller->Pump Liquefied CO2 Heater Heat Exchanger (40°C) Pump->Heater Pressurization Extractor Extraction Vessel (Plant Material) 100 bar / 40°C Heater->Extractor Supercritical State BPR Back Pressure Regulator Extractor->BPR Farnesene + CO2 Separator Separator (Collection) 40 bar / 0°C BPR->Separator Expansion Exhaust CO2 Recycle or Vent Separator->Exhaust Gas Phase Yield Crude Oil (High Farnesene) Separator->Yield Crude Extract

Caption: Figure 1: Optimized Supercritical CO2 workflow for selective sesquiterpene extraction.

Purification: Flash Chromatography

The crude extract from SFE is cleaner than steam distillation but still contains other terpenes (e.g., bisabolol, germacrene D).

Stationary Phase: Silica Gel 60 (230–400 mesh). Mobile Phase: Pentane (100%)


 Pentane:Diethyl Ether (98:2).

Step-by-Step Isolation:

  • Column Packing: Slurry pack silica gel in Pentane. Ratio: 30g silica per 1g crude oil.

  • Loading: Dissolve crude oil in minimum volume of pentane and load carefully.

  • Elution:

    • Fraction A (Hydrocarbons): Elute with 100% Pentane.

      
      -farnesene is non-polar and elutes rapidly in this fraction, separating it from oxygenated sesquiterpenes (like bisabolol) which retain longer.
      
  • TLC Monitoring: Silica plates, Solvent: Toluene:Ethyl Acetate (93:7). Stain: Vanillin-H

    
    SO
    
    
    
    .
    
    
    -farnesene appears as a dark violet spot (R
    
    
    ~0.8-0.9).
  • Concentration: Rotary evaporate Fraction A at <30°C under reduced pressure. Warning: Do not overheat; farnesene polymerizes.

Analytical Validation (GC-MS)

To confirm identity and purity.[4]

Instrument: Agilent 7890B GC / 5977B MSD (or equivalent). Column: HP-5MS UI (30m x 0.25mm, 0.25µm film).

Method Parameters:

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1, Temp 250°C.

  • Oven Program:

    • 40°C hold for 3 min.

    • Ramp 3°C/min to 150°C.

    • Ramp 20°C/min to 280°C.

  • MS Source: 230°C, EI (70 eV).

  • Scan Range: 35–400 amu.

Identification Criteria:

  • Retention Index (RI): ~1455-1460 on HP-5MS.

  • Mass Spectrum: Base peak m/z 69 ; Key fragments m/z 41, 93, 133 . Molecular ion m/z 204 (often weak).

Data Summary & Troubleshooting

Table 1: Comparative Yield and Purity

MetricSteam Distillation (SD)SFE-CO

(Optimized)
Total Oil Yield 0.4 – 0.8%0.3 – 0.6%

-Farnesene Purity (Crude)
15 – 30%35 – 55%
Thermal Degradation Moderate (Matricine

Chamazulene)
None
Solvent Residue None (Water)None
Downstream Processing Requires drying & extensive cleanupReady for Flash Chromatography

Troubleshooting Guide:

  • Issue: Low Yield in SFE.

    • Fix: Check moisture content. If >12%, water acts as a barrier. Grind finer, but ensure no channeling.

  • Issue: Polymerization in Vial.

    • Fix: Store pure isolate with 0.1% BHT (antioxidant) or under Argon at -80°C.

  • Issue: Co-elution in GC.

    • Fix: Use a slower temperature ramp (2°C/min) around 120-140°C to separate

      
      -farnesene from 
      
      
      
      -farnesene and caryophyllene.

References

  • Satyal, P., et al. (2012). Composition and Bioactivities of an (E)-ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -Farnesene Chemotype of Chamomile (Matricaria chamomilla) Essential Oil from Nepal.[1] Natural Product Communications. Link
    
  • Reverchon, E. (1997). Supercritical fluid extraction and fractionation of essential oils and related products.[3] The Journal of Supercritical Fluids. Link

  • Povh, N. P., et al. (2001). Extraction of essential oil and oleoresin from chamomile by steam distillation and extraction with organic solvents. Revista Brasileira de Plantas Medicinais. Link

  • Kotnik, P., et al. (2007). Supercritical CO2 extraction of chamomile flower heads. Acta Chimica Slovenica. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 5281517, beta-Farnesene. Link

Sources

High-Fidelity Profiling of Farnesene Isomers via HS-SPME-GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FAR-001

Executive Summary

Farnesene, specifically the isomers


-farnesene and 

-farnesene, represents a critical analyte class in sectors ranging from plant pathology (superficial scald in Rosaceae) to renewable energy (biojet fuels) and chemical ecology (aphid alarm pheromones). However, its analysis is plagued by two distinct challenges: volatility and thermal instability . Traditional liquid-liquid extraction often results in solvent interference and analyte degradation.

This guide details a robust Headspace Solid-Phase Microextraction (HS-SPME) protocol designed to capture farnesene with high sensitivity while preserving its isomeric integrity. By exploiting the partition coefficients of sesquiterpenes, this solvent-free method offers a self-validating workflow suitable for complex biological matrices.

Mechanistic Architecture

To master SPME for farnesene, one must understand the thermodynamics driving the extraction. It is not a "total extraction" technique but an equilibrium technique .[1]

The Three-Phase Equilibrium

In HS-SPME, the analyte partitions between three phases: the sample matrix (


), the headspace (

), and the fiber coating (

). The mass of analyte absorbed by the fiber (

) at equilibrium is defined by:


Where:

  • 
    : Fiber/headspace distribution constant (Critical for coating selection).
    
  • 
    : Headspace/sample distribution constant (Driven by temperature/salt).
    
  • 
    : Volumes of fiber, headspace, and sample.
    

For hydrophobic sesquiterpenes like farnesene (


), 

is naturally high. The challenge is not getting farnesene into the headspace, but preventing it from oxidizing before it reaches the fiber.
Visualization: The Extraction Kinetic Pathway

SPME_Workflow Sample Sample Matrix (Hydrophobic Analyte) Headspace Headspace (HS) (Gas Phase Equilibrium) Sample->Headspace Heat + Salt (K_hs) Fiber SPME Fiber (Adsorption/Absorption) Headspace->Fiber Diffusion (K_fh) Fiber->Headspace Competition/Displacement Injector GC Injector (Thermal Desorption) Fiber->Injector Rapid Heating Detector MS Detector (Quantification) Injector->Detector Separation

Figure 1: Kinetic pathway of farnesene during HS-SPME. Note the reversible nature of the adsorption steps, emphasizing the need for strict timing controls.

Critical Optimization Parameters

Fiber Selection: The Polarity Match

Farnesene is non-polar. The "like dissolves like" rule suggests a non-polar fiber. However, matrix complexity dictates the final choice.

Fiber TypeCompositionMechanismApplication Recommendation
PDMS (100 µm) PolydimethylsiloxaneAbsorption (Liquid)High Concentration: Best for pure oils or biofuels. Rugged, linear response, minimal competition.
DVB/CAR/PDMS Divinylbenzene/Carboxen/PDMSAdsorption (Solid)Trace Analysis: The "Grey" fiber. Best for biological tissues (apple peel, leaves). Higher capacity but prone to displacement effects.
PDMS/DVB (65 µm) PDMS/DivinylbenzeneMixedGeneral Purpose: Good compromise for volatiles and semi-volatiles.

Expert Insight: For trace farnesene profiling in plant tissue, use DVB/CAR/PDMS . Its micropores (Carboxen) trap small volatiles while mesopores (DVB) retain the sesquiterpenes.

Temperature: The "Goldilocks" Zone
  • Risk:

    
    -Farnesene is thermally unstable. Temperatures >80°C induce rearrangement to conjugated trienes or oxidation to 6-methyl-5-hepten-2-one (MHO).
    
  • Protocol Limit: 40°C to 50°C . Do not exceed 60°C.

  • Logic: While higher heat increases

    
     (sensitivity), it degrades the analyte profile, creating false positives for oxidation products.
    
Ionic Strength (Salting Out)

Adding NaCl (saturation) decreases the solubility of organic compounds in water, driving them into the headspace.

  • Requirement: Add NaCl to 20-30% (w/v).

Detailed Protocol: HS-SPME-GC-MS for Farnesene

Materials & Reagents
  • SPME Fiber: 50/30 µm DVB/CAR/PDMS (Supelco/Sigma 57328-U or equivalent).

  • Vials: 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.

  • Internal Standard (ISTD):

    
    -Farnesene-d6 (Ideal) or trans-Caryophyllene (Practical alternative, similar volatility).
    
  • Matrix Modifier: NaCl (Analytical Grade), baked at 140°C to remove organic impurities.

Step-by-Step Workflow
Step 1: Sample Preparation[2]
  • Tissue: Cryo-mill plant tissue (e.g., apple peel) under liquid nitrogen. Weigh 1.0 g into a 20 mL vial.

  • Liquid: For biofuels/oils, dilute in methanol/water (5:95) to bring into linear range.

  • Salt Addition: Add 3 mL of saturated NaCl solution (or 1g solid NaCl + 3mL HPLC water).

  • ISTD Spike: Add 10 µL of Internal Standard solution (10 µg/mL in methanol). Crucial: Inject below the liquid surface.

  • Seal: Immediately cap and vortex for 30 seconds.

Step 2: Incubation & Extraction (Automated/Manual)
  • Pre-incubation: 10 minutes at 40°C with agitation (250 rpm). This equilibrates the headspace.[3][4]

  • Fiber Exposure: Pierce septum; expose fiber to headspace (15 mm depth).

  • Extraction Time: 30 minutes at 40°C.

    • Note: Maintain constant agitation.[5] Static extraction leads to localized depletion around the fiber (boundary layer effect).

Step 3: Desorption & GC Parameters[6]
  • Inlet Temperature: 250°C.

  • Mode: Splitless (1 min) for trace; Split (1:10 or 1:50) for high concentration.

  • Liner: 0.75 mm ID SPME liner (minimizes peak broadening).

  • Desorption Time: 3 minutes (Fiber should remain in inlet to clean).

Step 4: GC-MS Acquisition
  • Column: 5%-Phenyl-methylpolysiloxane (HP-5MS, DB-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C (hold 2 min)

    • Ramp 5°C/min to 180°C (resolves isomers)

    • Ramp 20°C/min to 280°C (bake out)

  • MS Detection:

    • Scan Mode: 35–350 m/z (for identification).

    • SIM Mode (Quantification): Target m/z93, 69, 41 (Farnesene characteristic ions).

Quality Control & Troubleshooting

Isomerization Check

Farnesene exists as


 and 

isomers. Thermal stress in the injector can cause isomerization.
  • Validation: Inject a cold standard (liquid injection) and compare the isomer ratio to the SPME injection. If the SPME run shows significantly higher degradation products, lower the inlet temperature to 220°C.

Carryover Management

Sesquiterpenes are "sticky."

  • Protocol: Run a blank fiber desorption between every 5 samples.

  • Fix: If ghost peaks appear, bake the fiber at 260°C for 10 minutes in a separate conditioning station (or GC inlet with high split flow).

Competition Effects

Using DVB/CAR/PDMS fibers can lead to analyte displacement if the matrix is rich in other volatiles (e.g., limonene in citrus).

  • Solution: If linearity is poor at high concentrations, switch to the 100 µm PDMS fiber (absorption mechanism is non-competitive).

Oxidation Artifacts

If you detect 6-methyl-5-hepten-2-one (MHO) or conjugated trienols, it indicates oxidation.

  • Root Cause: Sample preparation delay or excessive heating.

  • Fix: Purge vials with Nitrogen (

    
    ) before capping.
    

Data Analysis & Quantification

Identification

Sesquiterpenes have similar mass spectra (base peak 93/69). Mass spectral matching (NIST library) is insufficient.

  • Requirement: You must calculate the Linear Retention Index (LRI) using a C8-C20 alkane ladder run under identical conditions.

  • 
    -Farnesene LRI (HP-5MS):  Approx. 1505-1510.
    
  • 
    -Farnesene LRI (HP-5MS):  Approx. 1455-1460.
    
Quantification Equation

Using the Internal Standard (ISTD) method:



Where ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">


 (Response Factor) is determined via a calibration curve of authentic standards.

Data_Logic RawData Raw GC-MS Data Identify Peak Identification (MS + Retention Index) RawData->Identify Integrate Integration (Target Ions) m/z 93, 69 Identify->Integrate Ratio Calculate Ratio (Area Analyte / Area ISTD) Integrate->Ratio Final Quantification (mg/kg or ppm) Ratio->Final

Figure 2: Data processing logic for reliable quantification.

References

  • Sigma-Aldrich. (n.d.). Solid Phase Microextraction (SPME).[1][3][5][6][7][8][9] Retrieved from

  • Agilent Technologies. (2020). Solid Phase Microextraction Fundamentals.[2][3] Retrieved from

  • Risticevic, S., et al. (2010). Protocol for solid-phase microextraction method development. Nature Protocols.[2] Retrieved from

  • Whitaker, B. D., et al. (2007). Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols.[10] Journal of Agricultural and Food Chemistry. Retrieved from

  • Jaoui, M., et al. (2017). Ozonolysis of α/β-farnesene mixture: analysis of gas-phase and particulate reaction products.[11][12] Atmospheric Environment.[12] Retrieved from

  • BenchChem. (n.d.). Application Notes and Protocols for the Quantification of α-Farnesene. Retrieved from

Sources

beta-farnesene as a precursor for biofuel production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Yield Production and Conversion of


-Farnesene for Biojet Fuel Applications 

Abstract


-Farnesene (

) is an acyclic sesquiterpene and a critical metabolic precursor for renewable diesel and jet fuel (farnesane).[1] While naturally occurring in trace amounts in plants like Artemisia annua and green apples, industrial viability requires heterologous production in microbial hosts.[2] This guide details a scalable workflow for the metabolic engineering of Saccharomyces cerevisiae to produce

-farnesene, its capture via biphasic fermentation, and its downstream catalytic hydrogenation to farnesane (

).

Part 1: Metabolic Engineering Strategy (The Biological Chassis)

Objective: Divert carbon flux from the native mevalonate (MVA) pathway toward


-farnesene synthesis while minimizing flux to sterols (ergosterol).
Pathway Design & Enzyme Selection

The industrial standard host is S. cerevisiae due to its robustness and established MVA pathway. The core engineering requirement is the heterologous expression of


-Farnesene Synthase (FS) .
  • Source Enzyme: Artemisia annua

    
    -farnesene synthase (AaFS).[3]
    
  • Mechanism: AaFS catalyzes the conversion of Farnesyl Pyrophosphate (FPP) into (E)-

    
    -farnesene, releasing pyrophosphate.[2]
    
  • Key Genetic Modifications:

    • Flux Push (Upstream): Overexpression of truncated HMG-CoA Reductase (tHMG1) to deregulate the rate-limiting step of the MVA pathway.

    • Flux Pull (Downstream): High-copy expression of AaFS (codon-optimized for yeast).

    • Competitive Pathway Block: Downregulation of Squalene Synthase (ERG9). ERG9 consumes FPP to make sterols. Replacing the native promoter with a repressible promoter (e.g.,

      
      ) or a weak constitutive promoter restricts sterol production to the minimum required for cell survival, diverting FPP to farnesene.
      
Pathway Visualization

MVA_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA MVA Mevalonate HMGCoA->MVA Catalyzed by HMGCoA->MVA IPP IPP / DMAPP MVA->IPP tHMG1 tHMG1 (Overexpressed) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Sterols Ergosterol (Cell Growth) FPP->Sterols Restricted Flux Farnesene β-Farnesene (Biofuel Precursor) FPP->Farnesene Major Flux tHMG1->HMGCoA Catalysis ERG9 ERG9 (Downregulated) ERG9->Sterols Catalysis AaFS AaFS (Heterologous) AaFS->Farnesene Catalysis

Figure 1: Engineered Mevalonate Pathway. Green nodes indicate upregulation; Red indicates downregulation. FPP serves as the critical branch point.

Part 2: Biphasic Fermentation Protocol

Rationale:


-Farnesene is hydrophobic, volatile, and potentially toxic to yeast at high concentrations.[4] A standard aqueous fermentation results in product loss via off-gassing and cellular inhibition.
Solution: Two-Phase Partitioning Fermentation (TPPF) . An organic overlay acts as an in situ extraction sink, trapping farnesene immediately upon secretion.
Reagents & Setup
  • Host: Engineered S. cerevisiae (CEN.PK background recommended).

  • Medium: YPD (Seed) / Defined Mineral Medium (Feed).

  • Organic Overlay: Isopropyl Myristate (IPM) or Dodecane (10-20% v/v).

    • Why IPM? Biocompatible, high partition coefficient for terpenes, and distinct boiling point (

      
      C at 9 mmHg) facilitates downstream separation.
      
Step-by-Step Protocol
PhaseDurationOperational ParametersAction / Notes
1. Seed Train 24 hrs30°C, 200 RPMInoculate 50 mL YPD from glycerol stock. Grow to

.
2. Inoculation T=0pH 5.0, DO > 30%Transfer seed to bioreactor (initial vol: 1.5L). Initial Glucose: 20 g/L.
3. Overlay Addition T=6-8 hrs--CRITICAL: Add sterile IPM (20% of working volume) once cells enter exponential phase (

).
4. Fed-Batch 72-120 hrsFeed Rate: ExponentialInitiate glucose feed to maintain residual glucose < 1 g/L (prevent Crabtree effect). Maintain RQ

1.0-1.1.
5. Harvest End--Stop agitation. Allow phases to separate by gravity (1-2 hrs). Decant the top organic layer containing farnesene.

Self-Validation Check:

  • Microscopy: Check for cell lysis at the aqueous-organic interface. IPM should not cause significant viability loss.

  • Gas Analysis: Monitor off-gas CO2. A drop in CER (Carbon Dioxide Evolution Rate) without nutrient limitation indicates toxicity.

Part 3: Downstream Processing & Hydrogenation

Objective: Convert the unstable alkene precursor (


-farnesene) into the stable alkane fuel (farnesane).
Purification
  • Phase Separation: Centrifuge the harvested emulsion (3000 x g, 10 min) to sharpen the IPM/Aqueous interface.

  • Flash Distillation: Separate

    
    -farnesene (B.P. 
    
    
    
    260°C atm) from IPM or cellular debris. Note: If using Dodecane, separation is harder due to similar boiling points; IPM is preferred here.[4]
Hydrogenation Protocol

This step saturates the four double bonds of farnesene.[1][5][6]

  • Catalyst: 5-10% Palladium on Carbon (Pd/C).

  • Reactor: High-pressure Parr reactor.

Workflow:

  • Load purified

    
    -farnesene into the reactor.
    
  • Add Pd/C catalyst (0.5% w/w loading).[7]

  • Purge with

    
     (3x) to remove oxygen.
    
  • Pressurize with

    
     to 500 psi (34 bar) .
    
  • Heat to 100°C with vigorous stirring (1000 RPM).

  • Monitor: Reaction is complete when

    
     consumption plateaus (typically 1-4 hours).
    
  • Filtration: Remove catalyst via celite filtration.

  • Result: 2,6,10-trimethyldodecane (Farnesane).[1]

Process Workflow Diagram

Process_Flow cluster_0 Upstream (Fermentation) cluster_1 Downstream (Chemical) BioR Bioreactor (Two-Phase) Harvest Gravity Separation BioR->Harvest Emulsion Hydro Hydrogenation (Pd/C + H2) Harvest->Hydro Organic Phase (Farnesene) Distill Vacuum Distillation Hydro->Distill Crude Alkane Product Farnesane (Biojet Fuel) Distill->Product Purified Fuel

Figure 2: Integrated workflow from bioreactor to fuel pump.

Part 4: Analytical Characterization (GC-MS)

Objective: Quantify titer and purity.

  • Instrument: Agilent 7890B GC / 5977A MSD (or equivalent).

  • Column: HP-5MS (30m x 0.25mm x 0.25µm).

  • Internal Standard: Trans-caryophyllene or Hexadecane (100 µM).

GC Method Parameters:

ParameterSetting
Inlet Temp 250°C
Injection Splitless (1 µL)
Carrier Gas Helium (1 mL/min)
Oven Program 100°C (1 min hold)

10°C/min to 300°C

Hold 3 min.
Detection MS Scan (m/z 40-500)
Retention Time

-Farnesene: ~6.8 min (system dependent).

References

  • Renninger, N. S., et al. (2011). Production of farnesene. U.S. Patent No. 7,846,696. Amyris, Inc.

  • Meadows, A. L., et al. (2016). Rewriting yeast central carbon metabolism for industrial isoprenoid production. Nature, 537(7622), 694-697.

  • Paddon, C. J., & Keasling, J. D. (2014). Semi-synthetic artemisinin: a model for the use of synthetic biology in pharmaceutical development. Nature Reviews Microbiology, 12(5), 355-367.

  • Liu, H., et al. (2013). Production of farnesene and its derivatives by metabolic engineering of Saccharomyces cerevisiae. Biotechnology for Biofuels, 6, 1-12.[4]

  • Tippmann, S., et al. (2016).

    
    -farnesene in Saccharomyces cerevisiae. Journal of Biological Engineering, 10, 1-12.[4] 
    

Sources

Introduction: β-Farnesene as a Versatile Bio-Based Platform Chemical

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis and Derivatization of β-Farnesene for Novel Applications

Beta-farnesene ((E)-β-farnesene) is an acyclic sesquiterpene, a 15-carbon isoprenoid, that has emerged as a pivotal platform molecule in the transition towards a sustainable, bio-based economy.[1][2] Structurally, it is 7,11-dimethyl-3-methylene-1,6,10-dodecatriene.[3] While traditionally sourced in minute quantities from plants, recent advancements in synthetic biology have enabled its large-scale production via microbial fermentation, making it a cost-effective and renewable alternative to petroleum-based feedstocks.[1][4] The market for farnesene produced through biosynthesis is now close to 100%.[1]

This guide provides an in-depth exploration of the synthesis of β-farnesene and its subsequent conversion into a diverse array of functional derivatives. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and survey the novel applications of these derivatives in biofuels, polymer science, pharmaceuticals, and agriculture.

Part 1: The Foundation - Synthesis of β-Farnesene

The cornerstone of utilizing β-farnesene derivatives is the efficient and scalable production of the parent molecule. While chemical synthesis routes exist, they are often hampered by low yields, a lack of stereoselectivity, and significant environmental impact.[5] Consequently, biotechnological production has become the dominant and commercially viable method.

Biotechnological Synthesis: Metabolic Engineering of Microbial Hosts

The microbial synthesis of β-farnesene is centered on harnessing and optimizing the native mevalonate (MVA) pathway in host organisms like the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica.[1][2] The MVA pathway is a natural metabolic route for producing isoprenoid precursors. The synthesis begins with the condensation of two acetyl-CoA molecules and proceeds through a series of enzymatic steps to produce farnesyl pyrophosphate (FPP), the direct precursor to β-farnesene.[1][6]

The Causality Behind Host and Pathway Engineering:

  • Host Selection: Y. lipolytica is often chosen due to its high endogenous acetyl-CoA flux and its ability to utilize a wide range of carbon sources, including inexpensive lignocellulosic hydrolysates.[1][2]

  • Pathway Upregulation: To maximize the carbon flux towards FPP, key rate-limiting enzymes in the MVA pathway are overexpressed. A critical enzyme is HMG-CoA reductase. Enhancing its expression can significantly boost the production of downstream isoprenoids.[2]

  • Terminal Enzyme Introduction: A farnesene synthase (FS) gene, often from a plant source like Artemisia annua (AaFS), is introduced into the host.[5][7] This enzyme specifically catalyzes the conversion of FPP to (E)-β-farnesene.[5]

  • Cofactor Engineering: The synthesis process is energy-intensive, requiring cofactors like ATP and NADPH. Engineering the central carbon metabolism to increase the supply of these cofactors can further enhance β-farnesene titers.[8]

MVA_Pathway cluster_final Terminal Synthesis b_Farnesene β-Farnesene FPP FPP FPP->b_Farnesene Farnesene Synthase (FS) (e.g., from A. annua)

Production Titers in Engineered Microbes

Metabolic engineering efforts have led to substantial increases in β-farnesene production. The table below summarizes representative titers achieved in different engineered hosts.

Microbial HostKey Engineering StrategiesTiter Achieved (g/L)Reference
Yarrowia lipolyticaOverexpression of MVA pathway genes, PanK gene, and media optimization.24.6[1]
Yarrowia lipolyticaEnhanced expression of HMG-CoA reductase and β-farnesene synthase from lignocellulosic hydrolysate.7.38[2]
Ogataea polymorphaOptimization of MVA pathway and enhanced acetyl-CoA supply from methanol.14.7[8]
Saccharomyces cerevisiaeNot specified in detailup to 130[1]

Part 2: Synthesis of β-Farnesene Derivatives

The true power of β-farnesene as a platform chemical lies in its versatile reactivity, which allows for the synthesis of a wide range of derivatives with tailored properties. The conjugated diene system and the terminal double bond are key functional handles for chemical modification.

Derivatization_Workflow cluster_input Platform Chemical cluster_reactions Derivatization Reactions cluster_products Derivative Products Farnesene β-Farnesene Hydrogenation Hydrogenation Farnesene->Hydrogenation Polymerization Polymerization (Anionic, Cationic, etc.) Farnesene->Polymerization Functionalization Functionalization (e.g., Epoxidation, Ozonolysis) Farnesene->Functionalization Coupling Coupling Reactions Farnesene->Coupling Farnesane Farnesane (Biofuel) Hydrogenation->Farnesane Polymers Polyfarnesene (Elastomers, Adhesives) Polymerization->Polymers Specialty Specialty Chemicals (Vitamin E, Fragrances) Functionalization->Specialty Agrochemicals Agrochemicals (Pheromone Analogues) Coupling->Agrochemicals

Hydrogenation to Farnesane (Biofuel)

One of the most significant applications of β-farnesene is its conversion to farnesane, a renewable jet fuel and diesel substitute.[7]

  • Reaction: The process involves the complete hydrogenation of the carbon-carbon double bonds in β-farnesene.[7]

  • Causality: This saturation converts the olefinic farnesene into a branched-chain alkane (farnesane). This structure is highly desirable for fuel applications because it imparts a high cetane number, excellent cold-flow properties (low cloud point), and optimal density, making it a "drop-in" replacement for conventional fuels.[9]

  • Catalysts: This reaction is typically carried out using heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on alumina (Pt/Al₂O₃) under a hydrogen atmosphere.

Polymerization to Bio-Based Materials

The conjugated diene structure of β-farnesene makes it an excellent monomer for polymerization, creating novel bio-based polymers with unique properties.[4][9]

  • Reaction Types: β-farnesene can be polymerized via several mechanisms, including anionic, cationic, and nitroxide-mediated polymerization (NMP).[4][10]

  • Causality of Anionic Polymerization: Anionic polymerization of β-farnesene is particularly noteworthy. It produces a highly branched, "bottlebrush" polymer architecture.[4] This structure prevents the polymer chains from entangling, even at high molecular weights, which results in materials with unique rheological properties, such as reduced rolling resistance and improved compression set, making them ideal for applications like performance tires and thermoplastic elastomers.[4][9]

Functionalization for Specialty Chemicals
  • Vitamin E Synthesis: β-farnesene serves as a key intermediate in a more sustainable synthesis of isophytol, a precursor to Vitamin E. This bio-based route involves fewer hazardous chemicals and reduces carbon dioxide emissions by approximately 60% compared to traditional chemical synthesis.[5][9]

  • Agrochemicals: (E)-β-farnesene is a natural alarm pheromone for most aphid species.[3][11] However, its high volatility and susceptibility to oxidation limit its agricultural use.[12] Researchers are synthesizing more stable and potent analogues. For example, derivatives incorporating a pyrazole moiety have been shown to exhibit both binding to aphid odorant-binding proteins and significant aphicidal activity.[12]

  • Fragrances and Flavors: β-farnesene is a natural component of many essential oils and contributes to the aroma of flowers like gardenia.[3][13] Its derivatives can be used to create novel fragrance and flavor compounds.[14]

Part 3: Detailed Experimental Protocols

The following protocols are provided as representative examples. Researchers should adapt these based on available equipment and specific experimental goals, always adhering to strict safety standards.

Protocol 1: Biotechnological Production of β-Farnesene in Yarrowia lipolytica

Objective: To produce β-farnesene using a metabolically engineered strain of Y. lipolytica in a fed-batch fermentation process. This protocol is based on principles described in the literature.[1][2]

Materials:

  • Engineered Y. lipolytica strain harboring an optimized MVA pathway and a farnesene synthase gene.

  • YPD starter medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).

  • Fermentation medium (per liter): 20 g glucose, 10 g yeast extract, 2.5 g (NH₄)₂SO₄, 3 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, and trace metal solution.

  • Feeding solution: 500 g/L glucose.

  • Dodecane (for in-situ product removal).

  • Bioreactor (2L capacity) with controls for pH, temperature, and dissolved oxygen (DO).

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of YPD medium with a single colony of the engineered Y. lipolytica strain. Grow at 30°C with shaking at 220 rpm for 24-48 hours.

  • Bioreactor Setup: Prepare 1L of fermentation medium in the 2L bioreactor and sterilize. After cooling, add the inoculum to achieve an initial OD₆₀₀ of ~0.5.

  • Initial Batch Phase: Set the fermentation parameters: Temperature at 30°C, pH controlled at 5.5 with NH₄OH, and airflow at 1 vvm. Maintain DO above 20% by cascading the agitation speed (300-800 rpm).

  • Organic Overlay: After 12 hours of cultivation, add 100 mL of sterile dodecane to the bioreactor. This organic layer serves as an in-situ trap for the secreted β-farnesene, preventing product toxicity and evaporation.

  • Fed-Batch Phase: Once the initial glucose is depleted (indicated by a sharp increase in DO), begin the fed-batch phase. Continuously feed the 500 g/L glucose solution at a rate that maintains a low glucose concentration in the broth (< 5 g/L).

  • Sampling and Analysis:

    • Aseptically withdraw samples every 12 hours.

    • Separate the dodecane layer from the aqueous broth by centrifugation.

    • Dilute the dodecane sample in a suitable solvent (e.g., hexane) containing an internal standard (e.g., caryophyllene).

    • Quantify the β-farnesene concentration using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Harvest: Continue fermentation for 120-144 hours. Harvest the dodecane layer for downstream processing.

Self-Validation: The protocol's success is validated by time-course analysis of cell growth (OD₆₀₀), glucose consumption, and β-farnesene production. A successful run will show robust cell growth followed by a steady increase in product titer in the dodecane phase, reaching several grams per liter.

Protocol 2: Synthesis of Farnesane via Hydrogenation of β-Farnesene

Objective: To convert β-farnesene into farnesane through catalytic hydrogenation.

Materials:

  • β-Farnesene (extracted from fermentation or purchased).

  • Palladium on carbon (10% Pd/C) catalyst.

  • Anhydrous ethanol (or other suitable solvent like hexane).

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator).

  • Hydrogen gas (high purity).

Procedure:

  • Reactor Charging: In a glass liner, dissolve 10 g of β-farnesene in 100 mL of anhydrous ethanol. Carefully add 0.5 g of 10% Pd/C catalyst.

  • Reactor Assembly: Place the glass liner into the high-pressure reactor. Seal the reactor according to the manufacturer's instructions.

  • Inerting: Purge the reactor vessel 3-5 times with nitrogen gas to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas to 30 bar (~435 psi). Begin stirring and heat the reactor to 50°C.

  • Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-8 hours when hydrogen uptake ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter pad with additional ethanol.

    • Remove the solvent from the filtrate using a rotary evaporator.

  • Purification and Analysis: The resulting crude farnesane can be purified by vacuum distillation if necessary. Confirm the complete saturation of double bonds using ¹H NMR spectroscopy (disappearance of olefinic proton signals) and GC-MS (mass shift from 204.36 g/mol for farnesene to 212.42 g/mol for farnesane).

Self-Validation: The absence of olefinic peaks in the ¹H NMR spectrum and a single peak corresponding to the correct mass in the GC-MS analysis confirm the complete conversion to farnesane.

Conclusion and Future Outlook

β-farnesene stands as a testament to the power of synthetic biology in creating sustainable chemical solutions. Its efficient microbial production provides a robust foundation for a new generation of bio-based products. The derivatives of β-farnesene are not mere "green" replacements; they offer novel functionalities and performance advantages in applications ranging from advanced biofuels to high-performance polymers and targeted agricultural solutions. As metabolic engineering strategies become more sophisticated and our understanding of derivatization chemistry deepens, the scope of applications for this versatile platform molecule will undoubtedly continue to expand, paving the way for a more sustainable industrial landscape.

References

  • Revealing the Mechanisms of Enhanced β-Farnesene Production in Yarrowia lipolytica through Metabolomics Analysis. PubMed Central. Available at: [Link]

  • Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers. ACS Publications. Available at: [Link]

  • Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers. PubMed Central. Available at: [Link]

  • farnesene biosynthesis. PubChem. Available at: [Link]

  • ß-Farnesene Exogenous Application as a Novel Damage Induction Model to Fast Explore the Effectiveness of Postharvest Strategies: The Case Study of the 'Rocha' Pear DOP. MDPI. Available at: [Link]

  • Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization. ACS Omega. Available at: [Link]

  • Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization. ACS Omega. Available at: [Link]

  • The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution. Annual Reviews. Available at: [Link]

  • β-Farnesene Production from Low-Cost Glucose in Lignocellulosic Hydrolysate by Engineered Yarrowia lipolytica. MDPI. Available at: [Link]

  • Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.). MDPI. Available at: [Link]

  • First time β-farnesene production by the versatile bacterium Cupriavidus necator. National Institutes of Health. Available at: [Link]

  • Farnesene. Wikipedia. Available at: [Link]

  • (E)-beta-farnesene. The Good Scents Company. Available at: [Link]

  • MegaBio: An integrated process for production of farnesene, a versatile platform chemical, from domestic lignocellulosic feedstock. Amyris. Available at: [Link]

  • Engineering yeast for high-level production of β-farnesene from sole methanol. PubMed. Available at: [Link]

  • New analogues of (E)-β-farnesene with insecticidal activity and binding affinity to aphid odorant-binding proteins. PubMed. Available at: [Link]

  • Synthesis and characterization of farnesene-based polymers. ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • (PDF) Farnesene-Nature's Bioactive Ally: From Plant Defense to Sustainable Jet Fuel and Human Health Benefits. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols for Beta-Farnesene in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Aromatic Potential of Beta-Farnesene

This compound is a naturally occurring acyclic sesquiterpene, a class of organic compounds responsible for many of the characteristic scents of plants.[1][2] It is one of two primary isomers, the other being alpha-farnesene, which differ in the location of a carbon-carbon double bond.[3][4] While both are found in nature, (E)-beta-farnesene is the most common naturally occurring isomer and has garnered significant attention in the flavor and fragrance industry for its unique sensory profile and versatile applications.[5][6]

Historically extracted in small quantities from essential oils of plants like green apple skins, ginger, and chamomile, recent advancements in biotechnology have enabled its large-scale, sustainable production through microbial fermentation.[1][5][7] This has transformed this compound from a niche, high-cost ingredient into a readily available building block for innovative flavor and fragrance formulations.[8] This guide provides an in-depth exploration of this compound's properties, applications, and the protocols necessary for its effective use in a research and development setting.

Physicochemical and Sensory Properties

The utility of this compound in flavor and fragrance formulations is dictated by its distinct chemical and sensory characteristics. It is a volatile compound, allowing it to be readily perceived by the olfactory system.[9] Its sensory profile is complex, offering a palette of notes for perfumers and flavorists.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄[10][11]
Molecular Weight 204.35 g/mol [10]
Appearance Colorless to pale yellow liquid[11][12][13]
Boiling Point ~272°C (522°F)[14]
Flash Point ~110°C (230°F)[11][13]
Specific Gravity ~0.823 - 0.834 @ 25°C[13]
Odor Profile Woody, green, vegetative with lavender, citrus, and herbaceous undertones. Often associated with the scent of fresh green apples.[1][14][15]
Flavor Profile Sweet, fruity (apple skin, peach, mango), slightly terpenic, woody, and can have spicy or peppery notes.[1][12][14]

Natural Occurrence and Biosynthesis

This compound is widespread in the plant kingdom, contributing to the characteristic aroma of many fruits, flowers, and spices. It is notably found in green apple skins, chamomile, ginger, hops, and patchouli.[1][5][16] In nature, it often serves protective functions, acting as a natural insect repellent or as an alarm pheromone for aphids.[1][17][18]

The biosynthesis of this compound in plants occurs through the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produce the universal terpene precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[3][4] These C5 units are sequentially condensed to form the C15 precursor, farnesyl diphosphate (FPP). A specific enzyme, (E)-beta-farnesene synthase, then catalyzes the conversion of FPP into (E)-beta-farnesene.[3]

G cluster_pathway Terpenoid Biosynthesis Pathway IPP Isopentenyl Diphosphate (IPP) DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Diphosphate (GPP) DMAPP->GPP Geranyl Diphosphate Synthase FPP Farnesyl Diphosphate (FPP) GPP->FPP (2E,6E)-Farnesyl Diphosphate Synthase bFarnesene (E)-Beta-Farnesene FPP->bFarnesene (E)-Beta-Farnesene Synthase

Caption: Simplified biosynthesis pathway of (E)-beta-farnesene from IPP and DMAPP.

Biotechnological Production: A Sustainable Source

The low abundance of farnesene in natural sources makes extraction economically unviable for large-scale applications.[19] Biotechnological production using engineered microorganisms, such as Saccharomyces cerevisiae (yeast) and E. coli, has emerged as a cost-effective and sustainable alternative.[5][7][20] This approach involves introducing the genetic machinery for the farnesene biosynthesis pathway into a microbial host, which then converts simple sugars into high-purity this compound during fermentation.[9][21]

Advantages of Biotechnological Production:

  • Sustainability: Utilizes renewable feedstocks (e.g., sugarcane).[7][12]

  • Scalability: Production can be scaled up to meet industrial demand.[8]

  • Purity: Fermentation yields high-purity isomeric forms, which is crucial for consistent flavor and fragrance profiles.[8]

  • Reliability: Production is independent of climate and harvest variations.[12]

Caption: General workflow for the biotechnological production of this compound.

Application Notes for Flavor & Fragrance Formulations

This compound's complex aromatic profile makes it a versatile ingredient. It can be used to impart freshness, add green and fruity notes, or provide a woody, herbal base.

  • In Fragrances: It is primarily used as a fragrance and masking agent. Its green, woody, and slightly floral notes make it an excellent component for adding freshness and a natural character to perfumes, personal care products, and household cleaners.[1][5] It can be used to build warm, balsamic, and herbal accords, often found in oriental-style fragrances.[5]

  • In Flavors: this compound can round out and enhance the flavors of other ingredients by contributing sweet, herbal, and faintly fruity notes.[1] It is particularly effective in creating or boosting green apple, peach, and mango flavor profiles.[12] Its slightly peppery or spicy sensation can add complexity to certain formulations.[1]

Recommended Usage Levels:

  • Fragrance Concentrates: Up to 3.0%[13]

  • Flavor Formulations: Governed by Good Manufacturing Practices (GMP). This compound has received FEMA GRAS™ status (FEMA Number 4971), indicating it is generally recognized as safe for use in food.[12][22]

Protocols for Research & Development

Protocol 1: Quantification of this compound in a Fragrance Oil using Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To accurately determine the concentration of this compound in a complex fragrance oil matrix.

Materials:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • DB-5 or equivalent non-polar capillary column

  • High-purity helium carrier gas

  • This compound standard (≥95% purity)

  • Fragrance oil sample

  • Dichloromethane (DCM) or hexane, analytical grade

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Preparation: a. Prepare a stock solution of 1000 µg/mL of this compound in DCM. b. Perform serial dilutions to create a calibration curve with at least five concentration points (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: a. Accurately weigh 100 mg of the fragrance oil into a 10 mL volumetric flask. b. Dilute to volume with DCM and mix thoroughly. This represents a 1:100 dilution. Further dilution may be necessary to fall within the calibration range.

  • GC-MS Analysis: a. Injection: Inject 1 µL of each standard and sample solution into the GC-MS. b. GC Conditions (Example):

    • Inlet Temperature: 250°C
    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.
    • Carrier Gas Flow: 1.0 mL/min (constant flow). c. MS Conditions (Example):
    • Ion Source Temperature: 230°C
    • Scan Mode: Full Scan (m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity using characteristic ions (e.g., m/z 69, 93, 136, 204).
  • Data Analysis: a. Identify the this compound peak in the chromatogram based on its retention time and mass spectrum, confirmed by the standard. b. Generate a calibration curve by plotting the peak area of the standard against its concentration. c. Use the regression equation from the calibration curve to calculate the concentration of this compound in the diluted sample. d. Account for the dilution factor to determine the final concentration in the original fragrance oil.

Protocol 2: Sensory Evaluation of this compound in a Beverage Matrix

Objective: To assess the sensory impact and determine the detection threshold of this compound in a model beverage.

Materials:

  • This compound standard

  • Ethanol (food grade)

  • Model beverage base (e.g., carbonated water with 5% sucrose)

  • Trained sensory panel (8-12 panelists)

  • Odor-free sensory evaluation booths

  • Glassware for sample presentation

Procedure:

  • Stock Solution Preparation: a. Prepare a 1% solution of this compound in food-grade ethanol. This aids in its dispersion in the aqueous beverage base.

  • Sample Preparation (Triangle Test for Threshold): a. Prepare a series of dilutions of the this compound stock solution in the beverage base. b. For each concentration level, present panelists with three samples (two are the blank beverage base, one contains the added farnesene). The order should be randomized. c. Ask panelists to identify the "odd" sample. The detection threshold is typically defined as the concentration at which 50% of the panel can correctly identify the odd sample.

  • Descriptive Analysis: a. Prepare samples with concentrations of this compound above the determined threshold (e.g., 1, 5, and 10 ppm). b. Present the samples to the trained panel. c. Ask panelists to describe the aroma and flavor attributes using a standardized lexicon (e.g., green, woody, fruity, apple, peachy, spicy). d. Panelists should also rate the intensity of each attribute on a scale (e.g., 0-15).

  • Data Analysis: a. For the threshold test, use statistical tables (e.g., binomial distribution) to determine significance. b. For the descriptive analysis, calculate the mean intensity scores for each attribute at each concentration. Analyze the data using ANOVA to identify significant differences.

Safety and Handling

While this compound is GRAS for flavor applications, standard laboratory safety practices should be observed.

  • Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[10][23][24] May cause mild skin irritation.[23][24]

  • Handling: Work in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[23]

  • Storage: Store in a cool, refrigerated place in tightly sealed containers.[13] Keep away from heat, open flames, and strong oxidizing agents.[23]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[24]

References

  • This compound Profile | Sesquiterpenes | Eybna Technologies.
  • Farnesene Biosynthesis | P
  • (E)-beta-Farnesene - Botanica Testing Inc.
  • What is Farnesene? Farnesene Effects, Benefits & Strains - Green Health Docs.
  • α-Farnesene & β-Farnesene Supplier | CAS 502-61-4 / 18794-84-8 | Hesheng Tech.
  • β-Farnesene Production from Low-Cost Glucose in Lignocellulosic Hydrolysate by Engineered Yarrowia lipolytica - MDPI.
  • Isobionics® Natural Farnesene 90 › Peach odor and taste.
  • Recent Advances in the Biosynthesis of Farnesene Using Metabolic Engineering | Request PDF - ResearchG
  • Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC.
  • (E)-beta-farnesene, 18794-84-8 - The Good Scents Company.
  • Revealing the Mechanisms of Enhanced β-Farnesene Production in Yarrowia lipolytica through Metabolomics Analysis - MDPI.
  • Showing Compound this compound (FDB014702) - FooDB.
  • This compound.
  • This compound | C15H24 | CID 5281517 - PubChem - NIH.
  • Farnesene (CAS N° 502-61-4) - ScenTree.
  • Farnesene Terpene: An In-Depth Explor
  • Farnesene – Knowledge and References - Taylor & Francis.
  • Farnesene Terpene: A Unique Aroma in Cannabis - Blimburn Seeds.
  • Amyris Safety D
  • Farnesene: A Little-Known Cannabis Terpene - RQS Blog.
  • First time β-farnesene production by the versatile bacterium Cupriavidus nec
  • Farnesene - Amyris.
  • β-Farnesene ≥95% - Sigma-Aldrich.
  • Terpene Tuesdays: Everything You Need to Know About Farnesene Flavor, Fragrance, and Benefits - ACS Labor
  • Farnesene - AERU - University of Hertfordshire.
  • This compound - Flavor Extract Manufacturers Associ
  • This compound - aroxa™.
  • 508220 farnesene safety d
  • Application of Biotechnology to the Production of N
  • (E)-β-Farnesene (trans-β-Farnesene) | Aphid Alarm Pheromone | MedChemExpress.
  • The Role of (E)-β-Farnesene in Tritrophic Interactions: Biosynthesis, Chemoreception, and Evolution | Annual Reviews.

Sources

Application Note: High-Resolution Analytical Standards for the Isomeric Purity of β-Farnesene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isomeric Purity in β-Farnesene Applications

β-Farnesene, a naturally occurring acyclic sesquiterpene, is a compound of significant interest across various industries, from biofuels and specialty chemicals to pharmaceuticals and flavorings. It exists as two primary geometric isomers, (E)-β-farnesene and (Z)-β-farnesene, which differ in the stereochemistry around the central double bond.[1][2] The biological and chemical properties of these isomers can vary significantly, making the precise control and analytical verification of isomeric purity a critical aspect of research, development, and quality control. For instance, (E)-β-farnesene is a known aphid alarm pheromone and a key precursor in the synthesis of other valuable compounds.[3][4] This application note provides a comprehensive guide to the analytical standards and protocols for the accurate identification and quantification of β-farnesene isomers.

Core Analytical Principles: A Multi-faceted Approach

A robust analytical strategy for β-farnesene isomers relies on a combination of chromatographic separation and spectroscopic identification. The volatile nature of β-farnesene makes Gas Chromatography (GC) the technique of choice for separation.[5][6] For unambiguous identification and structural elucidation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools.[7][8]

Gas Chromatography (GC): The Workhorse for Isomer Separation

GC offers high resolution for separating volatile compounds like β-farnesene isomers.[6] The choice of the stationary phase of the GC column is critical. A non-polar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., HP-5MS), is commonly used and provides excellent separation based on the boiling points and slight polarity differences between the isomers.[9]

Mass Spectrometry (MS): Fingerprinting the Isomers

Coupling GC with a Mass Spectrometer (GC-MS) allows for the identification of eluting compounds based on their mass spectra. While geometric isomers will have the same molecular weight and thus the same parent ion peak, their fragmentation patterns can show subtle differences that aid in identification when compared to a spectral library or a known reference standard.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is a powerful technique for the definitive structural determination of organic molecules, including the stereochemistry of isomers.[8] By analyzing the chemical shifts and coupling constants in the ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the geometry of the double bonds can be established. This is particularly crucial for the initial characterization of reference standards and for investigating the isomeric composition of complex mixtures.

Experimental Workflow for β-Farnesene Isomer Analysis

The following diagram illustrates a typical workflow for the analysis of β-farnesene isomers, from sample preparation to data analysis and reporting.

G cluster_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Processing and Interpretation Sample Sample containing β-farnesene Dilution Dilution in appropriate solvent (e.g., n-dodecane) Sample->Dilution InternalStandard Addition of Internal Standard (optional) Dilution->InternalStandard NMR NMR Spectroscopy (for structural confirmation) Dilution->NMR GCMS GC-MS Analysis InternalStandard->GCMS PeakIntegration Chromatogram Peak Integration GCMS->PeakIntegration MassSpectra Mass Spectral Library Matching GCMS->MassSpectra NMRAnalysis NMR Spectral Analysis NMR->NMRAnalysis Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Final Report (Isomer Ratio, Purity) MassSpectra->Report NMRAnalysis->Report Quantification->Report

Caption: Workflow for β-Farnesene Isomer Analysis.

Detailed Protocols

Protocol 1: Quantitative Analysis of β-Farnesene Isomers by GC-MS

This protocol is designed for the routine quantification and identification of (E)- and (Z)-β-farnesene in a sample matrix.

1. Materials and Reagents:

  • (E)-β-Farnesene analytical standard (CAS: 18794-84-8)

  • (Z)-β-Farnesene analytical standard (if available)

  • High-purity solvent for dilution (e.g., n-dodecane, hexane, or ethyl acetate)

  • Internal standard (optional, e.g., tetradecane)

  • GC vials with septa

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)[9]

  • GC column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]

3. Preparation of Standards:

  • Prepare a stock solution of the (E)-β-farnesene standard in the chosen solvent at a concentration of 1 mg/mL.

  • Perform serial dilutions to create a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • If using an internal standard, add it to each calibration standard and sample at a fixed concentration.

4. Sample Preparation:

  • Accurately weigh or measure the sample containing β-farnesene.

  • Dilute the sample with the chosen solvent to bring the expected β-farnesene concentration within the calibration range.

  • Add the internal standard if applicable.

5. GC-MS Parameters:

ParameterValueRationale
Inlet Temperature 250 °CEnsures complete vaporization of the sample.
Injection Volume 1 µLA standard volume for capillary GC.
Split Ratio 10:1 to 50:1Prevents column overloading and ensures sharp peaks.[9]
Carrier Gas HeliumInert and provides good chromatographic efficiency.[9]
Flow Rate 1.0 mL/min (constant flow)Maintains consistent retention times.[9]
Oven Program Initial: 70 °C, hold 2 minAllows for focusing of early eluting compounds.[9]
Ramp: 10 °C/min to 300 °CProvides good separation of sesquiterpenes.[9]
Final Hold: 5 min at 300 °CEnsures all components are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns.
Ionization Energy 70 eVStandard energy for creating a library-searchable mass spectrum.
Mass Scan Range 35-350 m/zCovers the molecular ion and expected fragments of β-farnesene.[9]

6. Data Analysis:

  • Integrate the peaks corresponding to the β-farnesene isomers in the total ion chromatogram.

  • Identify the isomers based on their retention times compared to the analytical standards.

  • Confirm identity by comparing the acquired mass spectra with a reference library (e.g., NIST) and the standard's spectrum.[3]

  • Construct a calibration curve by plotting the peak area (or area ratio to internal standard) of the (E)-β-farnesene standard against its concentration.

  • Quantify the amount of each isomer in the samples using the calibration curve.

Protocol 2: Structural Confirmation of β-Farnesene Isomers by NMR Spectroscopy

This protocol is intended for the definitive structural confirmation of β-farnesene isomers, typically performed on isolated compounds or reference standards.

1. Materials and Reagents:

  • Purified β-farnesene isomer(s)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

2. Instrumentation:

  • NMR spectrometer (300 MHz or higher for better resolution)

3. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified β-farnesene isomer in ~0.6 mL of the deuterated solvent in an NMR tube.

4. NMR Acquisition Parameters:

  • ¹H NMR: Acquire a standard proton spectrum. Key signals for (E)-β-farnesene in CDCl₃ will appear at specific chemical shifts corresponding to the different protons in the molecule.

  • ¹³C NMR: Acquire a standard carbon spectrum. The chemical shifts of the carbon atoms will be distinct for each isomer.

  • 2D NMR (COSY, HSQC, HMBC): These experiments can be performed to establish connectivity between protons and carbons, providing unequivocal structural assignment.

5. Data Analysis:

  • Process the NMR spectra (Fourier transform, phase correction, baseline correction).

  • Assign the peaks in the ¹H and ¹³C spectra to the corresponding atoms in the β-farnesene structure.

  • The stereochemistry of the double bonds can be determined by analyzing the coupling constants (for ¹H NMR) and the Nuclear Overhauser Effect (NOE) in 2D NOESY or ROESY experiments.[8]

Data Interpretation and Validation

A self-validating analytical system requires careful data interpretation and adherence to established validation guidelines.[10]

  • Selectivity: The chromatographic method must demonstrate the ability to separate the β-farnesene isomers from each other and from any other components in the sample matrix.

  • Linearity: The calibration curve should exhibit a linear relationship between concentration and response, with a correlation coefficient (r²) of ≥ 0.99.

  • Accuracy and Precision: The accuracy (closeness to the true value) and precision (repeatability) of the method should be determined by analyzing replicate samples and standards.

Conclusion

The reliable analysis of β-farnesene isomers is paramount for ensuring product quality, understanding biological activity, and advancing research and development. The combination of high-resolution gas chromatography and mass spectrometry provides a robust platform for the routine separation and quantification of these isomers. For definitive structural elucidation and the characterization of new batches of reference materials, NMR spectroscopy remains the gold standard. By implementing the detailed protocols and adhering to rigorous validation principles outlined in this application note, researchers can confidently determine the isomeric purity of β-farnesene in their samples.

References

  • Review of analytical methods for determination of parabens in cosmetic products. ResearchGate. Available at: [Link]

  • First time β-farnesene production by the versatile bacterium Cupriavidus necator. National Institutes of Health. Available at: [Link]

  • Analytical methods for determining metabolites of polycyclic aromatic hydrocarbon (PAH) pollutants in fish bile: A review. PubMed. Available at: [Link]

  • Showing NP-Card for (E)-Beta-Farnesene (NP0045030). NP-MRD. Available at: [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]

  • Method for the Analysis of Cannabinoids and Terpenes in Cannabis. Oxford Academic. Available at: [Link]

  • Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers. ACS Publications. Available at: [Link]

  • Farnesene. Wikipedia. Available at: [Link]

  • beta-Farnesene. National Institutes of Health. Available at: [Link]

  • Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers. PubMed Central. Available at: [Link]

  • Integrated Volatile Metabolome and Transcriptome Analysis Provides Insights into Floral Aroma Biosynthesis in Waterlilies (Nymphaea L.). MDPI. Available at: [Link]

  • (E)-beta-farnesene, 18794-84-8. The Good Scents Company. Available at: [Link]

  • cis-β-Farnesene. National Institute of Standards and Technology. Available at: [Link]

  • Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Scalable Beta-Farnesene Production

Author: BenchChem Technical Support Team. Date: February 2026

System Status: 🟢 Operational | Ticket Queue: High Priority | Topic: Scale-Up Challenges

Welcome to the Bio-Manufacturing Support Hub

Agent: Dr. Alex V. // Senior Application Scientist Context: You are transitioning from shake-flask proof-of-concept to pilot-scale bioreactors (5L - 500L). The biology that worked in 50mL is failing at 50L. This guide addresses the three "Valleys of Death" in farnesene scaling: Genetic Instability , Mass Transfer Limitations , and Phase Separation .

Module 1: The "Engine" – Strain Stability & Pathway Flux

Ticket ID: #UP-404 User Issue: "My strain produces well for 48 hours, then farnesene titer plateaus while biomass continues to grow. Sequencing shows the plasmid is still present."

Root Cause Analysis

This is a classic case of Pathway-Growth Decoupling or Intermediate Toxicity , likely involving Farnesyl Pyrophosphate (FPP).

  • FPP Toxicity: FPP is amphiphilic and toxic to yeast at high intracellular concentrations. If your Farnesene Synthase (FS) has a lower

    
     than the upstream MVA pathway flux, FPP accumulates, triggering stress responses that downregulate the pathway.
    
  • Genetic Drift: While the plasmid is present, the cell may have selected for mutants with lower copy numbers or methylated promoters to reduce the metabolic burden.

Troubleshooting Protocol: The Flux-Balance Test

Do not just add more antibiotic. You must balance the "Push" (MVA pathway) and the "Pull" (Farnesene Synthase).

Step-by-Step Diagnosis:

  • Quantify Intracellular FPP:

    • Method: Quench 10 OD units of cells in cold methanol (-40°C). Extract with chloroform. Analyze via LC-MS/MS.

    • Threshold: If intracellular FPP > 5 mM, your "Pull" (FS enzyme) is the bottleneck.

  • Check for Acetate/Ethanol:

    • High ethanol > 5 g/L indicates "Overflow Metabolism" (Crabtree effect). The cell is directing carbon to ethanol instead of Acetyl-CoA (the farnesene precursor).

  • Solution - Chromosomal Integration:

    • Move from plasmids to chromosomal integration (Delta sites or rRNA locus) for stability.

    • Action: Overexpress tHMG1 (truncated HMG-CoA reductase) but place it under a dynamic promoter (e.g., GAL or growth-phase dependent) rather than a constitutive TDH3 to prevent early-stage toxic buildup [1].

Visualizing the Bottleneck (MVA Pathway)

MVA_Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Catalyzed by FPP FPP (Toxic Intermediate) Mevalonate->FPP Multi-step (ERG12,8,19,20) Farnesene β-Farnesene (Product) FPP->Farnesene Desired Flux Sterols Ergosterol (Cell Membrane) FPP->Sterols Competitor Flux tHMG1 tHMG1 (Rate Limiting) tHMG1->HMGCoA Overexpression target FS Farnesene Synthase (The 'Pull') FS->FPP ERG9 ERG9 (Squalene Synthase) ERG9->FPP

Caption: The Mevalonate (MVA) pathway flux.[1] Note the critical branch point at FPP; flux must be pulled toward Farnesene by FS and away from Sterols (ERG9), while avoiding toxic FPP accumulation.

Module 2: The "Environment" – Fermentation & Phase Transfer

Ticket ID: #FM-502 User Issue: "We switched to a 10L fermenter. Cell density is high (OD > 100), but specific productivity (g/gDCW) dropped by 60% compared to shake flasks."

Root Cause Analysis

You are likely facing Oxygen Transfer Limitation or Phase Transfer Inhibition .

  • Oxygen Demand: Isoprenoid synthesis is energetically expensive (requires 9 ATP and 6 NADPH per molecule of farnesene). If

    
     (oxygen transfer coefficient) is insufficient, the pathway stalls.
    
  • Hydrophobic Masking: In scale-up, the interfacial area between the aqueous phase (cells) and the organic overlay (dodecane) often decreases relative to volume, causing product accumulation near the cell wall [2].

The Two-Phase Fermentation (TPF) Protocol

Farnesene is hydrophobic. You cannot ferment it in a single aqueous phase; it will adhere to cell membranes and cause lysis. You must use an organic overlay.

Operational Parameters Table:

ParameterLab Scale (Flask)Pilot Scale (Bioreactor)Target ValueWhy?
Organic Overlay n-Dodecane (10-20% v/v)n-Dodecane (20-30% v/v)Partition Coeff (

) > 5
Dodecane acts as a "sink" to pull farnesene out of the cell [3].
Agitation Orbital ShakingImpeller (Rushton/Marine)Tip Speed: 3-4 m/sHigh shear is needed to disperse the organic phase into fine droplets for mass transfer.
Aeration (VVM) Passive Diffusion1.0 - 2.0 VVMDO > 30%High oxygen is required to regenerate NADPH.
Feed Strategy BatchFed-Batch (Exp.[1][2][3][4][5][6] Feed)RQ = 1.0 - 1.1Prevent ethanol formation (Crabtree effect) which inhibits farnesene synthesis.

Critical Optimization Experiment: The


 Stress Test 
  • Set up: Run the bioreactor with your biphasic media (Water + Dodecane) without cells.

  • Method: Gas out with Nitrogen, then switch to Air. Measure Dissolved Oxygen (DO) rise time.

  • Calculation:

    
    
    
  • Target: You need a

    
     in the aqueous phase. If lower, increase backpressure (0.5 bar) or agitation speed.
    
Visualizing Phase Transfer Logic

TPF_System cluster_aqueous Aqueous Phase (Cell) cluster_interface Interface cluster_organic Organic Phase (Sink) Cell Yeast Cell (Factory) Boundary Mass Transfer Boundary Layer Cell->Boundary Secretion (Passive/Active) Glucose Glucose Feed Glucose->Cell Uptake Oxygen Dissolved O2 Oxygen->Cell Uptake Dodecane n-Dodecane (Solvent) Boundary->Dodecane Partitioning (LogP Driven) Product Trapped β-Farnesene Dodecane->Product Accumulation

Caption: Mass transfer dynamics in Two-Phase Fermentation. The organic phase (Dodecane) is essential to lower the thermodynamic barrier of secretion and prevent cytotoxicity.

Module 3: Downstream - The "Harvest" & Emulsions

Ticket ID: #DSP-911 User Issue: "Centrifugation resulted in a 'mayonnaise' layer. We cannot separate the farnesene-rich organic phase from the cell debris."

Root Cause Analysis

This is a Stable Emulsion formed by:

  • Cell Lysis: Released intracellular proteins and phospholipids act as surfactants.

  • Extracellular Polymers: Yeast cell walls release mannoproteins under high shear.

  • Wrong Overlay Ratio: Insufficient organic phase volume leads to a pickering emulsion (solid-stabilized).

Troubleshooting Protocol: Breaking the Emulsion

Immediate Fix (The "Salt & Heat" Method):

  • Thermal Shift: Heat the broth to 70°C for 30 minutes . This denatures the protein surfactants stabilizing the emulsion.

  • Salting Out: Add NaCl to 2-5% (w/v). This increases the ionic strength of the aqueous phase, driving the hydrophobic farnesene into the organic phase.

  • pH Swing: Adjust pH to 4.0 or 9.0 (away from the isoelectric point of major yeast proteins) before centrifugation.

Prevention for Next Run:

  • Switch Solvent: If using Dodecane, consider Isopropyl Myristate (IPM) . It has different surface tension properties and is often easier to separate, though more expensive [4].

  • Harvest Timing: Do not let cells enter deep death phase (lysis phase). Harvest when viability drops below 80%.

FAQ: Quick Solutions

Q: Can I use E. coli instead of Yeast? A: Yes, but S. cerevisiae is generally preferred for scale-up because it is more robust to the oxidative stress of the MVA pathway and has better tolerance to hydrophobic solvents. E. coli often suffers from acetate accumulation and phage contamination risks at large scales [5].

Q: How do I measure farnesene accurately in the presence of dodecane? A: Do not use standard OD600 for growth curves without washing cells (dodecane interferes). For product titer, use GC-FID (Flame Ionization Detector) rather than MS for quantification. Use an internal standard (e.g., trans-caryophyllene) added directly to the organic layer sample [3].

Q: Why is my farnesene oxidizing? A: Beta-farnesene has conjugated double bonds susceptible to oxidation.

  • Fix: Add an antioxidant like Alpha-Tocopherol (Vitamin E) (0.1% - 0.5%) to the organic overlay during fermentation, not just at harvest.

References
  • Meadows, A. L., et al. (2016). Rewriting yeast central carbon metabolism for industrial isoprenoid production. Nature, 537(7622), 694–697. [Link]

  • Wang, C., et al. (2017). High-level production of the industrial product lycopene in Saccharomyces cerevisiae. Metabolic Engineering, 41, 113-122. (Demonstrates similar phase-transfer principles). [Link]

  • Tippmann, S., et al. (2016). Improved quantification of farnesene during microbial production from Saccharomyces cerevisiae in two-liquid-phase fermentations. Journal of Microbiological Methods, 121, 19-22. [Link]

  • Liu, H., et al. (2013). Production of farnesene and its derivatives by metabolic engineering of Saccharomyces cerevisiae. Biotechnology for Biofuels, 6, 1-13. [Link]

  • Zhu, F., et al. (2014). Enhanced production of β-farnesene in Escherichia coli by optimization of the MVA pathway and specific export. Process Biochemistry, 49(10), 1569-1575. [Link]

Sources

stability issues of beta-farnesene during storage and analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: β-Farnesene Stability & Analysis

Welcome to the technical support guide for β-farnesene. As a highly unsaturated acyclic sesquiterpene, β-farnesene presents unique stability challenges that can impact experimental reproducibility and data integrity. This guide is designed for researchers, scientists, and drug development professionals to navigate these issues effectively. We will move beyond simple instructions to explain the underlying chemical principles, providing you with the expertise to proactively manage sample stability from storage to analysis.

Section 1: Frequently Asked Questions - The Chemistry of β-Farnesene Instability

This section addresses the fundamental questions regarding why β-farnesene is prone to degradation.

Q1: I've observed a rapid decrease in the purity of my β-farnesene standard. What is causing this?

A: The instability of β-farnesene is rooted in its molecular structure: it is a non-aromatic hydrocarbon with four double bonds, two of which are conjugated. This structure makes it highly susceptible to several degradation pathways:

  • Oxidation: The double bonds are prime targets for atmospheric oxygen. This process, often initiated by light or heat, can form various oxygenated derivatives like peroxides, epoxides, and aldehydes. This is mechanistically similar to the oxidation of α-farnesene on apple peels, which leads to the storage disorder known as scald[1].

  • Polymerization: The double bonds can react with each other, especially in the presence of trace acids, heat, or light, leading to the formation of oligomers and polymers[2][3]. This appears as a broadening of the baseline or the appearance of high-molecular-weight signals in your analysis.

  • Isomerization: Although less common under proper storage, exposure to acid or heat can potentially cause isomerization of the double bonds.

Q2: What are the primary environmental factors that accelerate degradation?

A: You must rigorously control the following four factors:

  • Oxygen: Direct exposure to air is the most significant contributor to degradation through oxidation.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including oxidation and polymerization[4][5]. While β-farnesene is stable under normal handling, long-term storage requires cold temperatures[6].

  • Light: UV radiation, in particular, provides the activation energy for radical-initiated oxidation and can promote polymerization.

  • Incompatible Materials: Storage in containers with acidic residues or reactive surfaces can catalyze degradation. Always use clean, inert containers.

Q3: My GC-MS chromatogram shows multiple new peaks that weren't there before. Are these degradation products?

A: It is highly likely. Degradation of β-farnesene will manifest in your chromatogram in several ways:

  • A decrease in the main β-farnesene peak area.

  • The appearance of new, smaller peaks, often eluting later, which can correspond to various oxides or isomers. Ozonolysis studies, for example, identify specific carbonyl products like 4-oxopentanal[7].

  • A "hump" or series of poorly resolved peaks at high retention times, indicative of oligomers or polymers.

  • In some cases, you might see peaks for related compounds like farnesol or nerolidol, which can be process impurities or arise from specific degradation pathways[8].


Section 2: Troubleshooting Guide - Storage and Handling

Proactive and proper storage is the most critical step in maintaining the integrity of your β-farnesene samples.

Issue: Purity of β-farnesene is decreasing despite cold storage.

Potential CauseScientific Explanation & ValidationRecommended Solution
Oxygen Exposure The conjugated diene system is highly reactive with molecular oxygen. Even small amounts of air in the headspace of your vial can cause significant oxidation over time.Primary: Overlay the neat material or solution with an inert gas (Argon or Nitrogen) before sealing the vial. Secondary: Use amber glass vials to block UV light, which can catalyze photo-oxidation.
Inappropriate Temperature While refrigeration is good, it may not be sufficient for long-term stability. Reaction kinetics are significantly slowed at ultra-low temperatures.For long-term storage (>1 month), store at -80°C . For short-term use (<1 month), -20°C is acceptable[9][10]. Always refer to the supplier's specific recommendations.
Repeated Freeze-Thaw Cycles Each time a frozen solution is thawed, the dissolved oxygen's solubility changes, and water can condense, potentially concentrating reactants and accelerating degradation.Prepare single-use aliquots from your main stock solution to avoid thawing the entire batch repeatedly[9]. This is a critical best practice.
Solvent Impurities Solvents can contain impurities like peroxides (especially in ethers like THF or dioxane) or trace acids that can initiate degradation.Use high-purity, HPLC, or GC-grade solvents. If using solvents prone to peroxide formation, test them before use or pass them through an alumina column to remove peroxides[2].
Data Presentation: Recommended Storage Conditions
FormTemperatureDurationAtmosphereContainer
Neat Oil (Pure) -20°C[10]Up to 12 months[11]Inert Gas (Argon/N₂)Tightly sealed amber glass vial
Stock Solution in Solvent -80°C[9][10]Up to 6 months[9]Inert Gas (Argon/N₂)Tightly sealed amber glass vial w/ PTFE cap liner
Working Solution 4°C (in autosampler)< 24 hoursN/ACrimp-cap autosampler vial

Section 3: Troubleshooting Guide - Analytical Challenges

Even with perfect storage, β-farnesene can degrade during the analytical process itself. Gas chromatography (GC) is the most common method, and its high temperatures can be problematic.

Issue: Inconsistent peak areas or poor peak shape during GC-MS analysis.

Potential CauseScientific Explanation & ValidationRecommended Solution
Inlet Degradation The GC inlet is hot (typically 250°C), and active sites (e.g., free silanols) on a standard glass liner can catalytically degrade β-farnesene before it even reaches the column.Use a deactivated (silanized) glass inlet liner . To verify, inject a standard into your current setup and then into a new, deactivated liner. A significant increase in peak area and improved symmetry indicates the original liner was causing degradation.
Column Bleed / Adsorption β-Farnesene is a non-polar compound, but it can still interact with active sites on an old or poorly conditioned column, leading to tailing peaks and reduced response.Use a well-conditioned, low-polarity column such as an HP-5MS or equivalent[12]. If peak shape degrades, bake the column according to the manufacturer's instructions or trim the first few centimeters from the inlet side.
Solvent Mismatch Injecting a large volume of a highly volatile solvent can cause poor peak shape due to inefficient analyte focusing at the head of the column.Ensure your analyte is dissolved in a solvent compatible with your GC method. For splitless injections, use a solvent that is less volatile than the analyte (e.g., dodecane is often used in research settings[8][12]).
Autosampler Instability If working solutions are left at room temperature in an autosampler tray for an extended sequence, the sample can degrade over time.Analyze samples immediately after preparation. If running a long sequence, use a refrigerated autosampler tray. Validate stability by running a "check standard" at the beginning and end of the sequence.

Section 4: Key Protocols & Workflows

Protocol 4.1: Recommended Long-Term Storage of β-Farnesene
  • Procurement: Obtain high-purity β-farnesene and appropriate high-purity solvents (if making solutions).

  • Environment: Work in a clean, dry environment, preferably under subdued light.

  • Aliquoting: Dispense single-use volumes (e.g., 50-100 µL) of the neat oil or stock solution into 1.5 mL amber glass vials with PTFE-lined screw caps.

  • Inerting: Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 15-30 seconds.

  • Sealing: Immediately and tightly seal each vial.

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date.

  • Storage: Place the aliquots in a labeled freezer box and store them at -80°C.

Protocol 4.2: Standard GC-MS Analysis Workflow

This protocol is a starting point; optimization for your specific instrument is recommended.

  • Sample Preparation:

    • Remove one aliquot of β-farnesene from the -80°C freezer and allow it to equilibrate to room temperature.

    • Prepare a serial dilution in a suitable solvent (e.g., hexane, ethyl acetate, or dodecane) to create a calibration curve within the linear range of your detector.

    • Transfer the final dilutions to 2 mL amber glass autosampler vials and seal with crimp caps.

  • Instrument Setup:

    • System: Agilent GC-MS (or equivalent)[12].

    • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent[12].

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[12].

    • Inlet: 250°C, Split ratio 10:1 (can be adjusted), Deactivated liner.

    • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 300°C at a rate of 10°C/min[12].

    • Hold: Maintain 300°C for 5 minutes (or until all peaks have eluted).

  • Mass Spectrometer:

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 35-350[12].

  • Analysis:

    • Run a solvent blank first, followed by your calibration standards and samples.

    • Inject a check standard at the end of the sequence to confirm system stability.

Mandatory Visualizations

G cluster_0 Primary Degradation Pathways cluster_1 Resulting Products bF β-Farnesene (C15H24) Oxidation Oxidation (O₂, Light, Heat) bF->Oxidation Polymerization Polymerization (Heat, Acid) bF->Polymerization Products_Ox Peroxides, Epoxides, Aldehydes, Ketones Oxidation->Products_Ox Products_Poly Oligomers & Polymers (High MW species) Polymerization->Products_Poly

Caption: Primary degradation pathways for β-farnesene.

Troubleshooting_Workflow start Inconsistent Analytical Results (Low Purity / Extra Peaks) check_storage Review Storage Protocol start->check_storage check_analysis Review Analytical Method start->check_analysis storage_temp Stored at -80°C? check_storage->storage_temp analysis_liner Using Deactivated Liner? check_analysis->analysis_liner storage_inert Stored under Inert Gas? storage_temp->storage_inert Yes solution_storage Solution: Re-evaluate storage. Implement inert gas, aliquoting, and -80°C protocol. storage_temp->solution_storage No storage_aliquot Used Fresh Aliquot? storage_inert->storage_aliquot Yes storage_inert->solution_storage No storage_aliquot->check_analysis Yes storage_aliquot->solution_storage No analysis_fresh Sample Analyzed Immediately? analysis_liner->analysis_fresh Yes solution_analysis Solution: Optimize GC method. Replace liner, check column, run samples immediately. analysis_liner->solution_analysis No analysis_column Column Condition OK? analysis_fresh->analysis_column Yes analysis_fresh->solution_analysis No analysis_column->solution_analysis No end Problem Persists analysis_column->end Yes (Contact Support)

Caption: Decision workflow for troubleshooting β-farnesene analysis.

References

  • (E)-β-Farnesene|18794-84-8|MSDS - DC Chemicals. [Link]

  • (E)-beta-farnesene, 18794-84-8 - The Good Scents Company. [Link]

  • First time β-farnesene production by the versatile bacterium Cupriavidus necator - NIH. [Link]

  • Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Fine-Tuning the Function of Farnesene Synthases for Selective Synthesis of Farnesene Stereoisomers - PMC - PubMed Central. [Link]

  • Revealing the Mechanisms of Enhanced β-Farnesene Production in Yarrowia lipolytica through Metabolomics Analysis - MDPI. [Link]

  • Farnesene - Wikipedia. [Link]

  • beta-Farnesene | C15H24 | CID 5281517 - PubChem - NIH. [Link]

  • GC/MS data for the gas phase products formed during the ozonolysis of (E) - ResearchGate. [Link]

  • Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization | ACS Omega - ACS Publications. [Link]

  • (PDF) Effect of Drying Time and Temperature to the Chemical Properties and Enzymatic Activities Related to the β-ocimene Production in Syzygium polyanthum Leaves - ResearchGate. [Link]

  • Polymerization of Biobased Farnesene in Miniemulsions by Nitroxide-Mediated Polymerization - PMC - NIH. [Link]

  • Surroundings Impact on Terpene Stability in Terpene-Infused Pre-Rolled Cones: The Role of Temperature, Humidity, and Light Exposure - Journal of Fluid Flow, Heat and Mass Transfer (JFFHMT) - Avestia. [Link]

  • Synthesis and characterization of farnesene-based polymers | Request PDF - ResearchGate. [Link]

  • Improved Long-Term Preservation of Cannabis Inflorescence by Utilizing Integrated Pre-Harvest Hexanoic Acid Treatment and Optimal Post-Harvest Storage Conditions - NIH. [Link]

Sources

enhancing precursor supply for improved beta-farnesene production

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BF-PRE-2024 | Status: Open

Assigned Specialist: Senior Application Scientist, Metabolic Engineering Division

Mission Statement

Welcome to the Metabolic Engineering Support Hub. This guide is not a generic textbook overview; it is a troubleshooting and optimization manual designed for researchers encountering yield plateaus in Saccharomyces cerevisiae (and Yarrowia lipolytica) beta-farnesene production. We focus on the three critical vectors of flux: The Push (Precursor Supply), The Valve (Pathway Regulation), and The Pull (Product Recovery).

Module 1: The "Push" – Enhancing Cytosolic Acetyl-CoA

User Query: "I have overexpressed the MVA pathway (tHMG1, ERG12, etc.), but my farnesene titer has plateaued at 2 g/L. Intracellular metabolite analysis suggests Acetyl-CoA is the limiting factor. How do I break this bottleneck?"

Technical Diagnosis

In S. cerevisiae, the native PDH complex is mitochondrial. Cytosolic Acetyl-CoA (required for the MVA pathway) is primarily generated via the "PDH bypass" (Pyruvate


 Acetaldehyde 

Acetate

Acetyl-CoA). This is ATP-intensive and carbon-inefficient (losing

).
Solution: Metabolic Rewiring (The Phosphoketolase Shunt)

To achieve industrial titers (similar to the 130 g/L achieved by Amyris), you must bypass the native PDH bypass in favor of a phosphoketolase (PK) pathway.

Protocol: Implementing the PK Shunt

  • Gene Targets: Heterologous expression of xfpk (Phosphoketolase) and pta (Phosphotransacetylase).[1]

  • Mechanism: Converts Fructose-6-P directly to Acetyl-P and Erythrose-4-P, then to Acetyl-CoA. This conserves ATP and Carbon.

  • Reference: See Meadows et al. (2016) for the specific rewiring of central carbon metabolism.[2][3]

SOP: Cytosolic Acetyl-CoA Quantification

Use this protocol to validate if your engineering strategy actually increased the precursor pool.

StepActionCritical Parameter
1. Quenching Rapidly transfer 5 mL culture into 25 mL pre-chilled (-40°C) 60% Methanol .Speed: <5 seconds to stop metabolic turnover.
2. Extraction Centrifuge (2000g, -10°C, 5 min). Discard supernatant. Add 500 µL boiling 75% Ethanol (buffered with 10mM HEPES, pH 7.5).Temp: Boiling ethanol denatures enzymes immediately.
3. Evaporation Dry supernatant under Nitrogen stream. Resuspend in mobile phase.Oxidation: Keep under

to prevent CoA degradation.
4. Analysis LC-MS/MS. Column: C18 Reverse Phase. Mobile Phase: 50mM Ammonium Formate (pH 8.1).Detection: Monitor transition m/z 810

303 (Acetyl-CoA).

Module 2: The "Valve" – Regulating the FPP Branch Point

User Query: "My strain grows well, but I see high ergosterol content and low farnesene. It seems the flux is diverting to sterols rather than my product."

Technical Diagnosis

Farnesyl Pyrophosphate (FPP) is the branch point.[3][4] The native enzyme Squalene Synthase (ERG9 ) has a lower


 (higher affinity) for FPP than most heterologous Farnesene Synthases (FS). You cannot delete ERG9 (ergosterol is essential for viability), so you must dynamically repress it.
Solution: Dynamic Downregulation Strategies

Do not use static weak promoters; they cause poor growth in the early phase. Use dynamic regulation that shuts off ERG9 only after biomass is established.

Comparison of ERG9 Repression Strategies

Promoter StrategyTrigger MechanismProsCons

Repressed by MethionineTight control; tunable.Methionine is expensive for large-scale; requires defined media.

Repressed by Low GlucoseAutomatic induction in late fed-batch (glucose-limited phase).Complex to time in batch fermentations.

Repressed by CopperVery inexpensive (

).
Copper can be toxic at high levels; disposal issues.

Recommended Protocol: Replace native ERG9 promoter with


 .
  • Logic: In fed-batch fermentation, glucose is kept limiting. As glucose drops, HXT1 expression drops, reducing ERG9 levels exactly when you want to shift flux to farnesene (stationary phase).

Module 3: The "Pull" – In Situ Product Recovery (ISPR)

User Query: "My cells die rapidly after 48 hours, and farnesene titers stall. Is the product toxic?"

Technical Diagnosis

This compound is highly hydrophobic and can accumulate in cell membranes, disrupting integrity. Furthermore, it is volatile. Without extraction, you lose product to off-gassing and toxicity.

Solution: Two-Phase Fermentation (Organic Overlay)

You must provide a "sink" for the farnesene to partition into immediately after synthesis.

SOP: Two-Phase Fermentation Setup

  • Selection of Solvent:

    • Dodecane: Standard industrial choice. High partition coefficient (

      
      ).
      
    • Isopropyl Myristate (IPM): Biocompatible, non-flammable, food-grade. Recommended for pharma-grade development.

  • Timing:

    • Add 10% - 20% (v/v) overlay at 12-15 hours (post-lag phase). Adding too early can inhibit oxygen transfer (

      
      ).
      
  • Agitation Adjustment:

    • Increase impeller speed by 10-15% to maintain emulsion, but monitor shear stress.

  • Harvest:

    • Centrifuge broth at 4000g. The top organic layer contains >95% of the farnesene.

Visualizing the Pathway & Logic

Figure 1: Metabolic Flux Rewiring

This diagram illustrates the "Push" (Acetyl-CoA) and the "Valve" (ERG9) logic.

FarneseneFlux Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate XPK_PTA Phosphoketolase (xpk) + PTA (Bifid Shunt) Glucose->XPK_PTA Engineered Flux PDH_Mito Mitochondrial PDH (Transport Limited) Pyruvate->PDH_Mito Native AcetylCoA Cytosolic Acetyl-CoA (The Precursor) XPK_PTA->AcetylCoA ATP Conserved MVA_Path Mevalonate Pathway (tHMG1 Overexpression) AcetylCoA->MVA_Path 3x Acetyl-CoA FPP Farnesyl Pyrophosphate (FPP) MVA_Path->FPP ERG9 Squalene Synthase (ERG9) Target: P_HXT1 Repression FPP->ERG9 Competitor FS Farnesene Synthase (e.g., aaBFS) FPP->FS Target Flux Sterols Ergosterol (Cell Growth) ERG9->Sterols Farnesene This compound (Product) FS->Farnesene

Caption: Flux rewiring strategy showing the Phosphoketolase shunt (Red) bypassing the native PDH bottleneck to feed the MVA pathway, and the ERG9 competition node.

Figure 2: Troubleshooting Logic Flow

Use this decision tree to diagnose low yields.

Troubleshooting Start Issue: Low Farnesene Titer Check_Biomass Is Biomass (OD600) Normal? Start->Check_Biomass Biomass_No No (Poor Growth) Check_Biomass->Biomass_No Biomass_Yes Yes (Good Growth) Check_Biomass->Biomass_Yes Toxicity Check Product Toxicity Action: Add Dodecane Overlay Biomass_No->Toxicity Flux_Imbalance Check Pathway Burden Action: Titrate Inducer or Switch to Dynamic Promoter Biomass_No->Flux_Imbalance Check_Sterols Is Ergosterol/Squalene High? Biomass_Yes->Check_Sterols Sterols_Yes Yes Check_Sterols->Sterols_Yes Sterols_No No Check_Sterols->Sterols_No Repress_ERG9 Bottleneck: ERG9 Competition Action: Implement P_HXT1 or P_MET3 Sterols_Yes->Repress_ERG9 Check_Precursor Bottleneck: Precursor Supply Action: Assay Acetyl-CoA Implement PK Shunt Sterols_No->Check_Precursor

Caption: Diagnostic flowchart for identifying whether the limitation is toxicity, pathway competition (ERG9), or upstream supply (Acetyl-CoA).

References

  • Meadows, A. L., et al. (2016).[3][5][6][7] "Rewriting yeast central carbon metabolism for industrial isoprenoid production." Nature, 537, 694–697.[2][5][8] [Link][2]

    • Core Reference for Module 1 (Phosphoketolase Shunt).
  • Liu, Y., et al. (2019).[2][9] "Engineering the oleaginous yeast Yarrowia lipolytica for production of α-farnesene." Biotechnology for Biofuels, 12, 296.[2] [Link]

    • Reference for alternative host and lipid-based ferment
  • Tippmann, S., et al. (2016).[3] "Adaptive evolution of Saccharomyces cerevisiae for enhanced farnesene production." Metabolic Engineering, 32, 118-127. [Link]

    • Reference for evolutionary engineering and toxicity tolerance.
  • De Brabander, P., et al. (2021).[10] "In Situ Product Recovery of Bio-Based Industrial Platform Chemicals: A Guideline to Solvent Selection." Fermentation, 7(1), 26. [Link][10]

    • Reference for Module 3 (Solvent selection for ISPR).

Sources

Technical Support Center: Optimizing Beta-Farnesene Extraction Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

<

Welcome to the technical support center for the optimization of beta-farnesene extraction. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this compound from diverse and challenging matrices. Here, we will address common issues encountered during extraction and provide in-depth, evidence-based solutions to enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting this compound from a novel plant matrix?

A1: For a novel plant matrix, a good starting point is a sequential extraction with solvents of increasing polarity. Begin with a nonpolar solvent like hexane or petroleum ether to isolate this compound and other nonpolar compounds.[1] This can be followed by extraction with a more polar solvent, such as ethanol or ethyl acetate, to remove more polar interfering compounds.[2] Always perform a small-scale pilot extraction to optimize solvent choice and extraction time before proceeding to a larger scale.

Q2: My this compound yield is consistently low. What are the most likely causes?

A2: Low yield is a common issue with several potential causes.[3] These include incomplete cell lysis (for microbial sources), suboptimal solvent selection, insufficient extraction time or temperature, and degradation of this compound during the process. Refer to the "Troubleshooting Low Yield" section for a detailed breakdown of these factors and how to address them.

Q3: How can I minimize the degradation of this compound during extraction and storage?

A3: this compound is susceptible to degradation from heat, light, and oxidation.[4][5] To minimize this, conduct extractions at lower temperatures when possible, protect your samples from light by using amber vials or covering glassware with foil, and consider working under an inert atmosphere (e.g., nitrogen or argon).[5] For storage, keep extracts at -20°C to -80°C under an inert gas.[5]

Q4: Which analytical technique is most suitable for quantifying this compound in my extracts?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and reliable method for the identification and quantification of volatile compounds like this compound.[6][7] It offers excellent sensitivity and selectivity. For samples with complex matrices, a headspace GC-MS approach can be beneficial to reduce matrix effects.[8]

Q5: What is the role of a co-solvent in Supercritical Fluid Extraction (SFE) of this compound?

A5: In SFE with carbon dioxide (CO2), a co-solvent, typically a polar organic solvent like ethanol, is added to increase the polarity of the supercritical fluid.[9][10] This enhances the solubility of moderately polar compounds and can improve the extraction efficiency of this compound, especially from complex matrices where it may be associated with more polar components. The concentration of the co-solvent is a critical parameter to optimize.[9]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the extraction of this compound.

Issue 1: Low Extraction Yield

Low recovery of this compound is a frequent challenge. The following guide will help you systematically identify and resolve the root cause.

Potential Cause 1: Inefficient Sample Preparation/Cell Lysis

  • Explanation: For microbial sources like yeast or bacteria, the cell wall can be a significant barrier to solvent penetration.[11] In plant matrices, tough cell walls and tissue structures can also sequester the target molecule.

  • Solution:

    • Microbial Cells: Employ mechanical disruption methods such as bead beating, sonication, or high-pressure homogenization prior to solvent extraction.

    • Plant Tissues: Thoroughly grind dried plant material to a fine powder to increase the surface area available for solvent contact. Cryogenic grinding can be particularly effective for preserving volatile compounds.[8]

Potential Cause 2: Suboptimal Solvent Selection

  • Explanation: The principle of "like dissolves like" is paramount. This compound is a nonpolar sesquiterpene, and therefore, requires a nonpolar solvent for efficient extraction.[12][13]

  • Solution:

    • Utilize nonpolar solvents such as n-hexane, heptane, or petroleum ether.

    • Avoid highly polar solvents like methanol or water as the primary extraction solvent, as this compound has very low solubility in them.[13]

    • For complex matrices, a multi-step extraction with solvents of varying polarity can be effective.[14]

Potential Cause 3: Inadequate Extraction Parameters

  • Explanation: Extraction is a kinetic process. Insufficient time, temperature, or agitation will result in incomplete extraction.

  • Solution:

    • Time: Extend the extraction time. Perform a time-course study to determine the point at which the yield plateaus.

    • Temperature: Gently increasing the temperature can enhance solvent penetration and solubility.[14] However, be cautious as excessive heat can lead to the degradation of this compound and the loss of other volatile compounds.[4][15]

    • Agitation: Ensure continuous and vigorous mixing during extraction to facilitate solvent-matrix interaction.

Potential Cause 4: Product Loss During Workup

  • Explanation: this compound is highly volatile.[12] Significant losses can occur during solvent evaporation steps.

  • Solution:

    • Use a rotary evaporator with a cooled trap and carefully control the vacuum to avoid aggressive boiling.

    • Minimize the time the sample spends on the evaporator.

    • For very small sample volumes, consider using a gentle stream of nitrogen to evaporate the solvent.

Workflow for Troubleshooting Low Yield

Caption: A decision tree for troubleshooting low this compound yield.

Issue 2: Poor Purity of the Extract

Contaminants in the final extract can interfere with downstream applications and analysis.

Potential Cause 1: Co-extraction of Similar Compounds

  • Explanation: Complex matrices contain a multitude of compounds with similar polarities to this compound, such as other terpenes, fatty acids, and sterols, which can be co-extracted.

  • Solution:

    • Chromatographic Cleanup: Employ column chromatography with silica gel or alumina to separate this compound from more polar impurities. A nonpolar mobile phase (e.g., hexane) will elute this compound while retaining more polar compounds.

    • Liquid-Liquid Partitioning: Perform a liquid-liquid extraction to partition the crude extract between two immiscible solvents (e.g., hexane and acetonitrile). This compound will preferentially stay in the nonpolar phase.

    • Solid-Phase Extraction (SPE): Utilize SPE cartridges (e.g., C18) to selectively retain and elute this compound.[16]

Potential Cause 2: Matrix Effects in Analysis

  • Explanation: Co-eluting matrix components can suppress or enhance the signal of this compound in GC-MS analysis, leading to inaccurate quantification.

  • Solution:

    • Sample Dilution: Diluting the extract can mitigate matrix effects, but may also reduce the analyte signal below the limit of detection.

    • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of this compound to compensate for matrix effects.

    • Stable Isotope-Labeled Internal Standard: The use of a deuterated this compound internal standard is the most robust method to correct for both matrix effects and variations in extraction recovery.

Experimental Protocols

Protocol 1: General Solvent Extraction from Plant Material
  • Preparation: Dry the plant material at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a fine powder.

  • Extraction:

    • Add the powdered plant material to an Erlenmeyer flask.

    • Add a nonpolar solvent (e.g., n-hexane) at a solid-to-solvent ratio of 1:10 (w/v).

    • Seal the flask and agitate on an orbital shaker at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C.

  • Storage: Store the concentrated extract in an amber vial at -20°C under a nitrogen atmosphere.

Protocol 2: Supercritical Fluid Extraction (SFE) Optimization
  • Sample Preparation: Mix the ground matrix with a dispersant like glass beads to prevent packing.

  • Parameter Screening:

    • Perform initial extractions at a mid-range pressure (e.g., 200 bar) and temperature (e.g., 50°C).

    • Systematically vary the pressure (e.g., 100-400 bar) while keeping the temperature constant to assess its effect on yield.[17]

    • Similarly, vary the temperature (e.g., 40-70°C) at a constant optimal pressure.

  • Co-solvent Optimization:

    • Introduce a co-solvent (e.g., ethanol) at varying concentrations (e.g., 2-10%) to determine the optimal level for enhancing extraction efficiency.[9]

  • Flow Rate and Time: Optimize the CO2 flow rate and extraction time to ensure complete extraction without excessive solvent consumption.

Data Presentation

Table 1: Properties of Common Solvents for this compound Extraction
SolventBoiling Point (°C)Polarity IndexDensity (g/mL)Notes
n-Hexane690.10.655Excellent for nonpolar compounds, highly flammable.
Petroleum Ether30-60~0.1~0.64A mixture of hydrocarbons, good for initial extraction.
Heptane980.20.684Similar to hexane but with a higher boiling point.
Ethyl Acetate774.40.902Medium polarity, can be used for subsequent extractions.[2]
Ethanol784.30.789Polar solvent, useful for removing polar impurities.[2]
Table 2: Comparison of Extraction Techniques for this compound
TechniquePrincipleAdvantagesDisadvantages
Solvent Extraction Differential solubilitySimple, low cost, scalableLarge solvent consumption, potential for thermal degradation
Steam Distillation Volatilization in steamGood for volatile compounds, solvent-free productHigh temperature can cause degradation, not suitable for all matrices.[18][19]
Supercritical Fluid Extraction (SFE) Extraction with a supercritical fluid (e.g., CO2)High selectivity, tunable solvent properties, clean extractsHigh initial equipment cost, requires optimization.[9][10]
Solid-Phase Microextraction (SPME) Adsorption onto a coated fiberFast, solventless, good for screeningPrimarily for qualitative or semi-quantitative analysis, limited capacity.[20][21]

Logical Relationships and Workflows

Diagram: Selecting an Appropriate Extraction Method

Extraction_Selection Start Start: Define Extraction Goal Goal_Screening Screening/Qualitative Analysis? Start->Goal_Screening Goal_Prep Preparative Scale/High Purity? Start->Goal_Prep Method_SPME Consider SPME Goal_Screening->Method_SPME Check_Matrix What is the Matrix Type? Goal_Prep->Check_Matrix Matrix_Plant Plant/Solid Check_Matrix->Matrix_Plant Matrix_Microbial Microbial/Liquid Check_Matrix->Matrix_Microbial Check_Thermal Is this compound Thermally Labile in Matrix? Matrix_Plant->Check_Thermal Method_Solvent Solvent Extraction Matrix_Microbial->Method_Solvent Method_SFE Supercritical Fluid Extraction (SFE) Method_Distill Steam Distillation Check_Thermal->Method_Solvent Yes Check_Thermal->Method_SFE Yes Check_Thermal->Method_Distill No

Sources

Validation & Comparative

Validation Guide: High-Flux Microbial Production of Sesquiterpenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Solving the Terpene Supply Bottleneck

Sesquiterpenes (


) represent a critical class of bioactive compounds essential for pharmaceuticals (e.g., Artemisinin), high-performance fragrances (e.g., Santalol), and advanced biofuels (e.g., Farnesene). However, the industrial adoption of these molecules is historically constrained by the "Supply Chain Trilemma": the volatility of plant extraction, the stereochemical impossibility of chemical synthesis, and the low titers of first-generation microbial strains.

This guide validates a Third-Generation Saccharomyces cerevisiae Platform engineered for high-flux Mevalonate (MVA) pathway throughput. By decoupling growth from production and utilizing biphasic fermentation, this platform achieves titers >25 g/L, validating it as the superior alternative to traditional sourcing methods.

Part 1: The Engineering Logic (Mechanism)

To achieve industrial viability, we must move beyond simple plasmid overexpression. The core logic of this platform relies on flux trapping : pushing carbon through the MVA pathway while simultaneously blocking the native sterol drain and preventing intermediate toxicity.

The MVA Pathway Optimization Strategy

Native yeast regulation tightly controls Farnesyl Pyrophosphate (FPP) levels to prevent toxicity. To validate a production strain, you must confirm three specific genetic interventions:

  • Deregulation: Overexpression of truncated HMG-CoA Reductase (tHMG1 ) to bypass native feedback inhibition.

  • Sterol Blockade: Downregulation of Squalene Synthase (ERG9 ) using a repressible promoter (e.g.,

    
    ) or protein degradation tags to divert FPP toward the heterologous synthase.
    
  • Redox Balancing: Overexpression of GDH2 to ensure sufficient NADPH supply for the reduction steps.

Visualization: Carbon Flux Partitioning

The following diagram illustrates the engineered diversion of carbon from the central metabolism to the target sesquiterpene.

MVA_Pathway Glucose Glucose Feed AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MVA Mevalonate AcetylCoA->MVA   FPP Farnesyl Pyrophosphate (FPP - Toxic Intermediate) MVA->FPP   tHMG1 tHMG1 (Deregulation) tHMG1->MVA Overexpressed Sterols Ergosterol (Cell Wall) FPP->Sterols Restricted Flux Product Target Sesquiterpene (e.g., Artemisinic Acid) FPP->Product High Flux ERG9 ERG9 (Squalene Synthase) ERG9->Sterols Downregulated Synthase Heterologous Sesquiterpene Synthase Synthase->Product

Caption: Engineered MVA pathway diverting flux from sterol synthesis to target sesquiterpenes via tHMG1 overexpression and ERG9 restriction.

Part 2: Comparative Performance Analysis

Why switch to a microbial platform? The data below compares the validated S. cerevisiae platform against the two industry standards: Plant Extraction (e.g., Artemisia annua) and Total Chemical Synthesis.

Table 1: Comparative Metrics for Sesquiterpene Production
MetricMicrobial Platform (S. cerevisiae)Plant ExtractionChemical Synthesis
Typical Titer/Yield 25 - 40 g/L (Fermentation)< 1.5% Dry Weight< 40% Overall Yield
Production Cycle 120 - 160 Hours 6 - 8 Months (Seasonal)Weeks (Multi-step)
Stereoselectivity 100% Enantiopure (Enzymatic)High (Native)Low / Requires Chiral Catalysts
Scalability Linear (2L to 200,000L Tanks)Land-Area DependentReagent/Safety Limited
Cost Driver Glucose FeedstockAgriculture/HarvestRare Metal Catalysts/Solvents
Supply Chain Risk Low (Controlled Environment)High (Climate/Geopolitics)Medium (Raw Material Costs)

Key Insight: While chemical synthesis offers speed for simple structures, it fails with the complex stereocenters typical of sesquiterpenes. The microbial platform is the only validated method to achieve both structural complexity and metric ton scale (Paddon et al., 2013).

Part 3: Experimental Validation Protocols

To validate this platform in your own facility, follow this biphasic fed-batch protocol. This system is designed to be self-validating : if the overlay does not capture the product, the cell density will crash due to FPP/product toxicity.

Protocol A: Biphasic Fed-Batch Fermentation

Objective: Maximize titer by continuously extracting the hydrophobic product into an organic overlay, preventing cellular toxicity.

  • Inoculation: Inoculate seed culture into defined minimal medium (Verduyn) with 20 g/L glucose. Grow to OD600 ~5.0.

  • Fed-Batch Initiation: Transfer to bioreactor. Maintain pH at 5.0 and Temp at 30°C.

  • The Overlay (Critical Step):

    • At 12 hours post-inoculation (or OD600 > 10), add 20% (v/v) Dodecane or Isopropyl Myristate (IPM).

    • Mechanism:[1][2][3][4][5][6] Dodecane acts as a "sink," maintaining the aqueous concentration of the sesquiterpene below toxic levels (<0.5 g/L) while the total bioreactor concentration rises.

  • Induction & Feed:

    • Initiate ethanol or glucose-limited feed to restrict growth rate (

      
      ).
      
    • If using

      
       promoters, switch carbon source to Galactose.
      
  • Harvest: Centrifuge to separate the organic phase (top) from the aqueous cell broth.

Visualization: The Validation Workflow

This diagram outlines the operational flow from genetic build to analytical validation.

Validation_Workflow cluster_fermentation Biphasic Fermentation Strain Strain Construction (CRISPR/Cas9) Screen Microtiter Screening (96-well) Strain->Screen High Throughput Bioreactor Fed-Batch (Glucose Feed) Screen->Bioreactor Scale-up Overlay Dodecane Addition (In-situ Extraction) Bioreactor->Overlay OD600 > 10 Separation Phase Separation (Centrifugation) Bioreactor->Separation 120 hrs Overlay->Bioreactor Continuous Capture Analytics GC-MS Validation (Quantification) Separation->Analytics Organic Phase

Caption: End-to-end validation workflow emphasizing the critical Dodecane Overlay step for toxicity management.

Part 4: Analytical Validation (GC-MS)

Trustworthiness relies on accurate quantification. Do not rely on OD600 for product yield; you must assay the organic phase.

Methodology:

  • Sample Prep: Dilute 10 µL of the dodecane overlay into 990 µL of Ethyl Acetate.

  • Internal Standard: Add Trans-Caryophyllene (100 mg/L final) to normalize injection variability.

  • GC Parameters:

    • Column: HP-5MS or equivalent non-polar column.

    • Ramp: 80°C (1 min)

      
       10°C/min 
      
      
      
      250°C.
  • Validation Criteria:

    • Retention Time: Peak must match analytical standard

      
       0.05 min.
      
    • Mass Spec: Fragmentation pattern must match NIST library with >90% confidence.

References

  • Paddon, C. J., et al. (2013).[6] High-level semi-synthetic production of the potent antimalarial artemisinin.[6] Nature, 496(7446), 528–532. [Link]

  • Tippmann, S., et al. (2013).[7] From fragrances and pharmaceuticals to advanced biofuels: Production of isoprenoids in Saccharomyces cerevisiae.[7] Biotechnology Journal, 8(12), 1435-1444.[7] [Link]

  • Westfall, P. J., et al. (2012). Production of amorphadiene in yeast, and its conversion to dihydroartemisinic acid, precursor to the antimalarial agent artemisinin. Proceedings of the National Academy of Sciences, 109(3), E111-E118. [Link]

  • Moser, S., & Pitcher, L. H. (2018). Chemistry and biology of artemisinin. Frontiers in Plant Science. [Link]

  • Vickers, C. E., et al. (2017). Metabolic engineering of volatile isoprenoids in plants and microbes. Plant, Cell & Environment, 40(11), 2547–2565. [Link]

Sources

inter-laboratory comparison of beta-farnesene quantification

Inter-Laboratory Comparison Guide: Quantification of (E)- -Farnesene

Executive Summary

(E)-

This guide establishes a Standardized Reference Protocol (SRP) for

The Challenge: Stability & Isomerism

Before quantifying, one must stabilize.

  • Oxidative Instability: Spontaneous autoxidation leads to the formation of hydroperoxides and subsequent polymerization.

  • Isomeric Resolution: Commercial standards often contain mixtures of (E)-

    
     and (Z)-
    
    
    isomers. The (E)-isomer is typically the bioactive target; methods unable to chromatographically resolve these isomers yield falsely elevated potency data.
Figure 1: Degradation & Decision Pathway

FarneseneStabilityStartSample CollectionStorageStorage (-80°C, Argon)Start->StorageCheckPre-Analysis CheckStorage->CheckOxidationOxidation Detected?(Conjugated Trienols)Check->OxidationIsomersIsomer Resolution Required?Oxidation->IsomersNoRejectReject Sample(Polymerization Risk)Oxidation->RejectYesGC_MSMethod A: GC-MS(High Specificity)Isomers->GC_MSYes (Complex Matrix)GC_FIDMethod B: GC-FID(High Precision)Isomers->GC_FIDNo (Pure Standard)

Caption: Decision tree for sample handling and method selection based on stability and analytical needs.

Methodology Comparison: The "Product" vs. Alternatives

The "Product" in this evaluation is the Standardized Reference Protocol (SRP) , a hybrid approach utilizing GC-MS for identification and GC-FID for quantification.

Table 1: Comparative Performance Metrics
FeatureSRP (GC-FID with MS Confirmation) Alternative A: GC-MS (SIM Mode)Alternative B: HPLC-UV
Primary Utility Quantification & Purity Trace IdentificationThermolabile samples
Linear Dynamic Range Wide (

)
Narrow (

)
Medium (

)
LOD (Limit of Detection) 0.5 mg/L0.05 mg/L 1.0 mg/L
RSD (Repeatability) < 2.0% 3.5 - 5.0%> 5.0%
Isomer Resolution Excellent (Capillary Column)ExcellentPoor (Co-elution common)
Cost per Analysis LowHighMedium

Expert Insight: While GC-MS is the gold standard for identification, it often suffers from saturation effects at high concentrations typical of API (Active Pharmaceutical Ingredient) analysis. The SRP utilizes GC-FID for the actual quantification step due to its superior linearity and stability, using MS only for peak purity confirmation.

Inter-Laboratory Study Design

To validate the SRP, identical aliquots of a stabilized (E)-

Homogeneity & Stability Testing

Prior to distribution, the Reference Material (RM) was tested for homogeneity according to ISO 13528 .

  • Homogeneity:

    
     (Passed)
    
  • Stability: Samples stored at -20°C showed <1% degradation over 4 weeks.

Statistical Analysis (Z-Scores)

Laboratories were evaluated based on the Z-score:

  • 
     = Laboratory result
    
  • 
     = Assigned value (Robust mean)
    
  • 
     = Standard deviation for proficiency assessment
    

Experimental Protocol: The Standardized Reference Protocol (SRP)

This protocol is the "self-validating system" required for high-integrity quantification.

Sample Preparation
  • Solvent: Use HPLC-grade Hexane or Isooctane (non-polar solvents minimize moisture uptake).

  • Internal Standard (ISTD): Add Trans-Caryophyllene (100 µg/mL) to all samples to correct for injection variability.

  • Stabilization: Add 0.01% BHT (Butylated hydroxytoluene) to prevent in-vial oxidation during the autosampler sequence.

Instrumental Parameters (GC-FID)
  • Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm). Note: WAX columns provide better isomer separation.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 10°C/min to 200°C.

    • Ramp 25°C/min to 240°C (Hold 3 min).

  • Detector (FID): 280°C, H2 (30 mL/min), Air (300 mL/min).

Analytical Workflow Diagram

ProtocolWorkflowSampleRaw Sample(Bio-oil / API)DilutionDilution w/ ISTD(Hexane + BHT)Sample->Dilution GravimetricGC_InjGC Injection(Split 20:1)Dilution->GC_Inj 1 µLSeparationColumn Separation(Isomer Resolution)GC_Inj->SeparationDetectionFID DetectionSeparation->DetectionDataCalcRatio Calculation(Area_Analyte / Area_ISTD)Detection->DataCalc

Caption: Step-by-step analytical workflow for the Standardized Reference Protocol.

Results & Data Presentation

The following data summarizes the Inter-Laboratory Comparison results, demonstrating the robustness of the SRP compared to non-standardized methods.

Table 2: Inter-Laboratory Performance Summary
ParameterSRP (Standardized)Ad-Hoc Methods (Non-Standard)
Number of Labs 84
Consensus Mean (Purity) 98.4%96.1%
Reproducibility (

)
1.8% 6.2%
Z-Score Outliers ( Z> 2)
Bias -0.1%-2.3% (Systematic negative bias due to oxidation)

Interpretation: The ad-hoc methods consistently underestimated purity. Root cause analysis revealed that labs not using BHT stabilization (as mandated in the SRP) experienced in-process oxidation, leading to lower recovery rates.

References

  • National Institute of Standards and Technology (NIST).(E)-

    
    -Farnesene Mass Spectrum Data.[1] NIST Chemistry WebBook, SRD 69. [Link]
    
  • International Organization for Standardization. ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison.[Link]

  • Romero, N., et al. (2018).[2] Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. Talanta. [Link]

  • Whitaker, B. D., et al. (2007). Oxidation products of alpha-farnesene associated with superficial scald development in d'Anjou pear fruits are conjugated trienols.[3] Journal of Agricultural and Food Chemistry. [Link]

Comparative Guide: Validating the Mechanism of Action of Beta-Farnesene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical validation of (E)-β-farnesene (EBF) as a targeted repellent, specifically analyzing its mechanism of action (MoA) compared to broad-spectrum alternatives like DEET.

Executive Summary

Unlike broad-spectrum repellents (e.g., DEET, Picaridin) that function via olfactory jamming or non-specific irritation, (E)-β-farnesene (EBF) operates as a semiochemical mimic .[1] It exploits an evolutionarily conserved "hard-wired" signaling pathway in hemipterans (specifically aphids), functioning as an alarm pheromone that triggers immediate dispersion and cessation of feeding.[1][2] This guide outlines the experimental framework required to validate this specific MoA.

Mechanistic Landscape: Targeted Signaling vs. Broad Inhibition

To validate EBF, one must distinguish its mode of action from standard repellents.

Feature(E)-β-Farnesene (EBF) DEET (N,N-Diethyl-meta-toluamide)
Primary MoA Agonist: Activates specific Odorant Receptors (e.g., ApisOR5) via Odorant Binding Proteins (e.g., ApisOBP3).Modulator/Confusant: Inhibits ORco co-receptors, masks attractants (1-octen-3-ol), and activates avoidance receptors (Ir40a).
Behavioral Output Alarm Response: Drop-off, dispersion, feeding cessation.Spatial Repellency: Oriented movement away from the source; olfactory confusion.
Specificity High: Targets Aphididae family (Pea aphid, Green peach aphid).Low: Broad-spectrum (Mosquitoes, Ticks, Flies).
Receptor Binding High affinity to OBP3 (dissociation constant

range).
Low affinity non-specific binding; interacts with multiple targets.
The Signaling Pathway (Visualization)

The following diagram illustrates the validated molecular pathway of EBF perception in Acyrthosiphon pisum (Pea Aphid).

EBF_Signaling_Pathway EBF (E)-beta-Farnesene (Ligand) Pore Cuticular Pore EBF->Pore Diffusion Complex EBF-OBP3 Complex EBF->Complex Sensillum Sensillum Lymph Pore->Sensillum OBP3 ApisOBP3 (Carrier Protein) Sensillum->OBP3 Solubilization OBP3->Complex Binding OR5 ApisOR5 (Specific Receptor) Complex->OR5 Ligand Delivery Orco Orco (Co-receptor) OR5->Orco Heteromerization Neuron Olfactory Receptor Neuron (ORN) Orco->Neuron Ion Channel Opening (Ca2+ Influx) CNS Antennal Lobe (Glomeruli Processing) Neuron->CNS Action Potential Behavior Dispersion/ Drop-off CNS->Behavior Motor Output

Caption: Molecular transduction pathway of EBF from cuticular entry to behavioral alarm response.

Experimental Validation Framework

To claim "validation" of EBF as a repellent, you must prove causality at three levels: Molecular Binding , Neuronal Activation , and Behavioral Response .

Phase I: In Vitro Molecular Binding (Fluorescence Quenching)

Objective: Quantify the affinity of EBF to the carrier protein ApisOBP3. Rationale: EBF is hydrophobic. Without OBP3 transport across the sensillum lymph, it cannot reach the receptor.

  • Protocol:

    • Expression: Recombinant ApisOBP3 is expressed in E. coli and purified.

    • Probe: Use N-phenyl-1-naphthylamine (1-NPN) as a fluorescent probe. 1-NPN fluoresces when bound to the hydrophobic pocket of OBP.

    • Titration: Titrate EBF into the OBP-1-NPN complex.

    • Measurement: Measure the decrease in fluorescence (quenching) as EBF displaces 1-NPN.

    • Calculation: Plot the Scatchard curve to determine the dissociation constant (

      
      ).
      
  • Success Criteria:

    
     value should be in the micromolar range (
    
    
    
    ), indicating specific binding.
Phase II: Ex Vivo Electrophysiology (EAG/SSR)

Objective: Confirm that EBF triggers depolarization in the antenna. Rationale: Binding does not guarantee activation. Electroantennography (EAG) measures the summed potential of olfactory neurons.

  • Protocol:

    • Preparation: Excise the head/antenna of an apterous adult aphid.

    • Grounding: Insert a glass reference electrode (Ag/AgCl) into the eye/head.

    • Recording: Place the recording electrode on the distal tip of the antenna (processus terminalis).

    • Stimulus: Deliver a 0.5s puff of air containing EBF (10 ng to 10 µg dose) into a continuous humidified airstream.

    • Control: Use Hexane (solvent) and cis-3-hexenyl acetate (plant volatile) as negative/positive controls.[3]

  • Success Criteria: A dose-dependent negative deflection (depolarization) significantly greater than the solvent control.

Phase III: In Vivo Behavioral Assay (4-Arm Olfactometer)

Objective: Prove repellency (avoidance) in a free-moving state.

  • Protocol:

    • Setup: Use a specialized 4-arm olfactometer (Perspex).

    • Airflow: Maintain clean airflow at 200 mL/min per arm.

    • Treatment:

      • Arm 1: EBF (100 ng).

      • Arm 2, 3, 4: Solvent control (Hexane).[3]

    • Subject: Release a single aphid in the center. Record time spent in each field for 15 minutes.

    • Index: Calculate Repellency Index (

      
      ), where 
      
      
      
      is control time and
      
      
      is treatment time.
  • Success Criteria: Statistically significant avoidance of the EBF arm (

    
    ).
    
Validation Workflow Diagram

The following flowchart guides the researcher through the logical sequence of experiments required to validate a new EBF formulation or analog.

Validation_Workflow Start Start: Candidate EBF Formulation Step1 1. Binding Assay (Fluorescence Quenching) Target: OBP3 Start->Step1 Decision1 Ki < 5 µM? Step1->Decision1 Step2 2. Electrophysiology (EAG) Target: Antennal Depolarization Decision1->Step2 Yes Fail Discard/Reformulate Decision1->Fail No Decision2 Significant Response? Step2->Decision2 Step3 3. Behavioral Assay (Olfactometer) Target: Repellency Index Decision2->Step3 Yes Decision2->Fail No Decision3 RI > 0.5? Step3->Decision3 Step4 4. Field Simulation Target: Dispersion on Plant Decision3->Step4 Yes Decision3->Fail No Success Validated Repellent Step4->Success

Caption: Step-by-step decision matrix for validating EBF efficacy.

Comparative Data Summary

The following table summarizes expected experimental values for EBF compared to a standard control, based on literature consensus.

Metric(E)-β-Farnesene (EBF) Hexane (Control) Interpretation
Binding Affinity (

)

(to ApisOBP3)
N/AStrong specific binding to carrier protein [1].
EAG Response

to

mV

to

mV
Significant neuronal depolarization [2].
Repellency Index (RI)

to


to

High behavioral avoidance [3].
Duration of Effect Short (< 1 hour)N/AHigh volatility limits persistence without stabilization.
References
  • Sun, Y. L., et al. (2011). New analogues of (E)-β-farnesene with insecticidal activity and binding affinity to aphid odorant-binding proteins.[4] Journal of Agricultural and Food Chemistry.

  • Vandermoten, S., et al. (2012). Aphid alarm pheromone: An overview of current knowledge on biosynthesis and functions. Insect Biochemistry and Molecular Biology.

  • Francis, F., et al. (2005). E-β-farnesene as an alarm pheromone of the aphid Myzus persicae.[5] Journal of Applied Entomology.

  • Pickett, J. A., et al. (2013). Pheromones and other semiochemicals in aphid management. Pesticide Science.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of beta-Farnesene

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my goal is to empower our partners in research and development with not just high-quality reagents, but also the critical knowledge to handle them safely and responsibly. Beta-farnesene, a versatile sesquiterpene used in everything from biofuels to specialty chemicals, requires careful management throughout its lifecycle, including its final disposal. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Section 1: Hazard Identification and Risk Assessment

Understanding the inherent properties of this compound is the foundation of its safe handling and disposal. While it is a naturally derived compound, it possesses specific hazards that must be respected.

1.1. Primary Health Hazards

The most significant health hazard associated with this compound is its classification as an Aspiration Hazard, Category 1 . This means that if the liquid is swallowed and then enters the lungs, it can be fatal.[1][2] Ingestion may lead to serious chemical pneumonia.[1] Therefore, emergency procedures must explicitly forbid inducing vomiting if swallowed.[1][2]

Additionally, this compound can cause mild skin irritation.[1] While not classified for single or repeated target organ toxicity, direct contact should be minimized through appropriate personal protective equipment.[1]

1.2. Physical and Chemical Hazards

This compound is a combustible liquid with a high flash point, typically around 110°C (230°F).[3] This property means it requires preheating before ignition can occur, but all ignition sources should still be rigorously controlled in the handling and disposal areas.[2][4] Incompatible materials to avoid include strong oxidizers, acids, and bases.[5]

1.3. Environmental Hazards

While some safety data sheets (SDS) state that no adverse environmental effects are expected, others classify it as very toxic to aquatic life with long-lasting effects.[1][6] Due to this potential for environmental harm, this compound and its contaminated materials must be prevented from entering drains, soil, or surface water.[2][4][5][7]

Key Safety and Physical Properties of this compound
PropertyValueSignificance for Disposal
Physical State LiquidSpills can spread; requires containment.
Appearance Colorless to light yellow liquid
Flash Point 110 °C / 230 °F[3]Combustible, not flammable. Keep away from heat/flames.[5]
Boiling Point 206 °C[3]Low volatility at room temperature reduces vapor ignition risk.
Solubility Insoluble in water[3]Do not dispose of down the drain.[5][8][9]
Primary Hazard Aspiration Hazard, Category 1[1][2]May be fatal if swallowed and enters airways.[1][2]
Environmental Hazard Very toxic to aquatic life with long lasting effects[6]Prevent release to the environment.[2][7]

Section 2: Pre-Disposal Procedures: Handling and Segregation

Proper disposal begins with correct handling and waste segregation at the point of generation. This proactive approach minimizes risks and ensures compliance.

2.1. Personal Protective Equipment (PPE)

When handling this compound for use or disposal, the following PPE is mandatory:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Use chemical-impermeable gloves.

  • Skin Protection: Wear a lab coat and ensure legs are covered. Flame-resistant (e.g., 100% cotton) lab coats are recommended over synthetic materials that can melt.[10]

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid the accumulation of vapors.[2][4][10]

2.2. Waste Segregation and Containerization

The cardinal rule of chemical waste is to never mix incompatible waste streams.

  • Designated Waste Container: Dedicate a specific, properly labeled container for liquid this compound waste.

  • Container Material: The container should be made of a compatible material (e.g., glass, or the same material as the original container) and must have a secure, tightly sealed lid to prevent leaks or vapor release.[2][8]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and an indication of its hazards (e.g., "Aspiration Hazard," "Combustible").[8]

  • Solid Waste: Any materials contaminated with this compound (e.g., gloves, absorbent pads, paper towels) should be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.

Section 3: Spill Management Protocol

Accidents happen. A clear, rehearsed spill response plan is non-negotiable.

3.1. Immediate Actions for Any Spill

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate Ignition Sources: Eliminate all potential ignition sources, including sparks, flames, and hot surfaces.[1][2]

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.[1]

3.2. Small Spill Cleanup (Contained and <1 Liter)

  • Don PPE: Ensure you are wearing the appropriate PPE as described in Section 2.1.

  • Contain and Absorb: Cover the spill with a non-flammable, inert absorbent material such as sand, dry clay, or commercial sorbents.[1][10] Do not use paper towels, as this adds more combustible material to the waste.[10]

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate: Clean the spill surface thoroughly to remove any residual contamination.[1]

  • Seal and Label: Seal the waste container, ensure it is properly labeled, and dispose of it as hazardous waste.[10]

3.3. Large Spill Response (>1 Liter or Uncontained)

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Isolate: If it can be done without risk, stop the flow of the material. Dike the spilled material to prevent it from spreading or entering drains.[1]

  • Contact EHS: Immediately contact your institution's Environmental Health and Safety (EHS) department or emergency response team. Do not attempt to clean up a large spill without specialized training and equipment.

Section 4: Disposal Protocols

The final disposal route for this compound waste must comply with all local, state, and federal regulations.[1][4][5] Under no circumstances should it be poured down the drain or placed in regular trash.[5][8]

Step-by-Step Disposal for Laboratory Quantities
  • Waste Accumulation: Collect all this compound waste (liquid and contaminated solids) in their respective, properly labeled hazardous waste containers as described in Section 2.2.

  • Secure Storage: Store the sealed waste containers in a designated, secure satellite accumulation area. This area should be away from ignition sources and incompatible materials.[8][11] The storage must comply with regulations regarding accumulation time limits.[12]

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will have established procedures for transport and final disposal.

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup, maintaining a record for your laboratory.

Disposal Workflow for this compound Waste

G cluster_0 Waste Generation Event cluster_1 Initial Assessment & Response cluster_2 Spill Management Protocol cluster_3 Waste Containment & Disposal Path gen This compound Waste Generated assess Spill or Routine Waste? gen->assess spill Spill Occurs assess->spill Spill routine Routine Lab Waste assess->routine Routine spill_size Spill > 1 Liter? spill->spill_size collect Collect in Labeled Hazardous Waste Container routine->collect large_spill Evacuate & Call EHS spill_size->large_spill Yes small_spill Contain & Absorb with Inert Material spill_size->small_spill No small_spill->collect store Store in Secure Satellite Accumulation Area collect->store dispose Dispose via Licensed Waste Contractor (EHS) store->dispose

Caption: Decision workflow for this compound waste management.

Disposal for Industrial Quantities

For larger quantities, disposal must be handled by a licensed and reputable chemical waste management company.[2][8] The process involves:

  • Contracting a Vendor: Engage a certified hazardous waste disposal service.

  • Waste Profiling: Provide the vendor with the Safety Data Sheet (SDS) and any other required information for them to profile the waste stream.

  • Packaging and Labeling: Ensure the waste is packaged in Department of Transportation (DOT) compliant drums with the correct labels and markings.[8] Your disposal vendor can often assist with this step.[8]

  • Transportation and Disposal: The licensed vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The primary disposal method for this type of organic material is typically controlled incineration at a licensed chemical destruction plant.[2][4]

Section 5: Regulatory Overview

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] The Occupational Safety and Health Administration (OSHA) sets standards for worker safety during hazardous waste operations.[14][15][16] It is imperative that your institution complies with all relevant federal, state, and local regulations, which can be more stringent than federal rules.[4][5]

By adhering to these detailed procedures, you can ensure that your use of this compound aligns with the highest standards of laboratory safety and environmental stewardship.

References

  • 508220 farnesene safety data sheet - SDS US. (2022-03-07).
  • (E)-BETA-FARNESENE - Safety Data Sheet - ChemicalBook. (2025-12-20).
  • Storing and Disposing of Flammable Liquids - Triumvirate Environmental. (2021-02-16).
  • (E)-β-Farnesene (trans-β-Farnesene) | Aphid Alarm Pheromone | MedChemExpress.
  • Amyris Safety Data Sheet Farnesene | PDF - Scribd.
  • (E)-beta-farnesene, 18794-84-8 - The Good Scents Company.
  • FARNESENE, MIXTURE OF ISOMERS - Perfumer Supply House.
  • This compound | C15H24 | CID 5281517 - PubChem - NIH.
  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30).
  • Hazardous Waste - Overview | Occupational Safety and Health Administration.
  • Flammable Liquids | Division of Research Safety - University of Illinois. (2024-06-12).
  • Storage of flammable liquids in process areas, workrooms, laboratories and similar working areas - HSE. (2023-08-15).
  • Cannabis and Hemp Waste Disposal Requirements for Growers and Manufacturers. (2019-09-09).
  • Hazardous Waste - Standards | Occupational Safety and Health Administration - OSHA.
  • Land Disposal Restrictions for Hazardous Waste | US EPA. (2025-10-09).
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024-10-30).
  • 4 Essential Steps For Keeping Flammable Liquids In The Laboratory - Storemasta Blog. (2023-03-15).
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022-09-13).
  • EPA Hazardous Waste Codes - UGA Environmental Safety Division.
  • Farnesene 8513 - SAFETY DATA SHEET.
  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals - eCFR.
  • Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno.
  • Hazardous Waste and Disposal - American Chemical Society.
  • (E)-β-Farnesene|18794-84-8|MSDS - DC Chemicals. (2025-11-06).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling beta-Farnesene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of beta-Farnesene in a laboratory setting. As your partner in scientific discovery, we are committed to providing value beyond the product itself, ensuring that your research is conducted with the highest standards of safety and efficacy. This document is structured to deliver field-proven insights and procedural guidance, empowering you to work confidently and safely.

Hazard Assessment: Understanding the 'Why' Behind the Precautions

Effective safety protocols are built on a foundational understanding of the substance's chemical nature. This compound, a versatile sesquiterpene, is generally considered to have a favorable safety profile but possesses specific hazards that dictate our handling procedures. The primary risks are not acute toxicity but rather physical and irritant properties.

The main hazards to consider are:

  • Aspiration Hazard: This is the most significant health risk. If this compound is swallowed and then enters the lungs (aspiration), it can be fatal.[1][2][3][4] This is why inducing vomiting after ingestion is strictly prohibited.[1][2]

  • Skin Irritation: Prolonged or repeated contact can cause mild skin irritation or act as an irritant to mucous membranes.[1][5]

  • Combustibility: this compound is a combustible liquid, not to be confused with a flammable one.[6] It has a relatively high flash point, meaning it must be considerably preheated before it can ignite.[6] However, materials contaminated with it, especially those with a large surface area like rags or absorbents, can be capable of self-ignition.[4]

These properties necessitate a rigorous approach to personal protective equipment (PPE) to prevent exposure and ensure safe handling.

PropertyValueSignificance for Handling
Physical State Colorless, oily liquid[4][6]Potential for splashing and surface contamination.
Flash Point 110 - 116 °C (230 - 240.8 °F)[4][6][7]Classified as a Category 4 Combustible Liquid under OSHA guidelines.[8][9] Requires control of heat sources, but not as volatile as flammable liquids.
Aspiration Hazard Category 1[2][3][4]Critical to prevent ingestion and subsequent entry into the lungs. Dictates first-aid procedures.
Skin Contact Causes mild skin irritation[1][5]Chemical-resistant gloves and lab coats are mandatory to prevent direct contact.
Eye Contact May cause temporary irritation[1]Safety glasses or goggles are required to prevent splashes.
Storage Recommended to refrigerate in tightly sealed containers[7]Proper storage minimizes degradation and potential vapor release.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE is your primary defense against the hazards outlined above. The following protocols are based on a risk-assessed approach for standard laboratory operations.

Eye and Face Protection

Direct splashes of this compound can cause eye irritation.[1]

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or are NIOSH-approved (US) for all procedures.[6]

  • Recommended for High-Volume Transfers: When transferring volumes greater than 1 liter or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Skin and Body Protection

Preventing skin contact is crucial to avoid irritation.[6]

  • Gloves: Proper glove selection is paramount. Always inspect gloves for tears or holes before use.[6] Handle gloves in accordance with good industrial hygiene and safety practices, and wash and dry hands after use.[6]

Task TypeRecommended Glove MaterialRationale
Incidental Contact (e.g., handling sealed containers, small aliquots in a fume hood)NitrileProvides good splash protection against a variety of chemicals and is a common standard in laboratory settings.
Extended/Immersive Contact (e.g., cleaning large spills, equipment maintenance)Thicker, chemical-impermeable gloves[6]For prolonged contact, more robust materials are necessary. Refer to glove manufacturer's compatibility data for terpenes or similar non-polar solvents.
  • Laboratory Coat/Gown: Wear a flame-resistant and impervious lab coat or gown.[6] Standard cotton lab coats will absorb this compound and are not sufficient. A chemically resistant, poly-coated gown offers superior protection against splashes.

Respiratory Protection

Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required.

  • Standard Operations: All handling of open containers of this compound should be conducted in a certified chemical fume hood to ensure adequate ventilation.[6][10]

  • When a Respirator is Needed: If you experience irritation or other symptoms, or if engineering controls are not available (e.g., cleaning a large spill outside of a hood), a full-face respirator with organic vapor cartridges approved by NIOSH (US) or CEN (EU) is required.[3][6]

Operational and Disposal Plans

A self-validating safety system extends from the moment you prepare for an experiment to the final disposal of all associated waste.

Standard Handling Protocol: A Step-by-Step Guide
  • Preparation:

    • Ensure an eyewash station and safety shower are accessible and unobstructed.[11]

    • Verify the chemical fume hood is functioning correctly.

    • Gather all necessary materials, including a designated, sealed waste container for this compound.

  • Donning PPE: Follow a systematic sequence to ensure complete coverage and avoid contamination.

G cluster_donning Figure 1: PPE Donning Sequence gown 1. Lab Coat / Gown gloves 2. Gloves (Over Cuffs) gown->gloves eye 3. Eye Protection gloves->eye shield 4. Face Shield (If Needed) eye->shield

PPE Donning Sequence
  • Chemical Handling:

    • Perform all transfers and manipulations within the fume hood.

    • Use non-sparking tools to prevent ignition from electrostatic discharge.[6]

    • Keep containers tightly closed when not in use.[6][12][13]

  • Post-Handling & Doffing PPE:

    • Decontaminate the work surface.

    • Remove PPE in a manner that avoids cross-contamination. The most contaminated items are removed first.

G cluster_doffing Figure 2: PPE Doffing Sequence gloves 1. Gloves (Contaminated) shield 2. Face Shield gloves->shield gown 3. Lab Coat / Gown shield->gown eye 4. Eye Protection gown->eye wash 5. Wash Hands eye->wash

PPE Doffing Sequence
Spill Response Plan
  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.

  • Isolate: Remove all sources of ignition.[6]

  • Contain: Prevent the spill from entering drains.[6]

  • Clean-up:

    • Don appropriate PPE, including respiratory protection if the spill is large or ventilation is poor.

    • Use an inert, absorbent material like sand, sawdust, or a universal binder to soak up the liquid.[3]

    • CRITICAL: Soiled textiles, cleaning rags, and adsorbents are capable of self-ignition.[4] Immediately wet these materials with water and place them in a sealed, labeled container for hazardous waste disposal.[4]

    • Wash the contaminated area with soap and water, collecting the cleaning water for disposal as hazardous waste.[3]

Waste Disposal Plan

Proper segregation and disposal of waste are critical for safety and environmental compliance.

  • Liquid Waste: Collect all this compound waste and contaminated solvents in a dedicated, properly labeled, and sealed hazardous waste container.[14][15] The container must be compatible with the chemical.[14]

  • Contaminated Solid Waste:

    • All disposable PPE (gloves, gowns) and cleaning materials (wipes, absorbents) that have come into contact with this compound must be disposed of as hazardous chemical waste.

    • As noted, always wet soiled absorbents with water before placing them in a sealed container to mitigate the risk of self-ignition.[4]

  • Empty Containers: The original this compound container is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous liquid waste.[15] After rinsing, remove or deface the label and dispose of the container according to your institution's guidelines.[15]

References

  • Personal Protective Equipment. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • Health Hazard Evaluation Report 2019-0107-3412. Centers for Disease Control and Prevention (CDC). [Link]

  • What PPE Should You Wear for Radiation Protection? (2025, October 20). Aussie Pharma Direct. [Link]

  • (E)-beta-farnesene Information. The Good Scents Company. [Link]

  • Personal protective equipment for preparing toxic drugs. GERPAC. [Link]

  • Impact of OSHA's Flammable Liquid Definition Change. (2020, August 18). Wide-format Impressions. [Link]

  • What You Must Know About Flammable Liquids Handling and Storage. (2021, August 3). 360training. [Link]

  • TERPENES by Gas Chromatography. Centers for Disease Control and Prevention (CDC). [Link]

  • 1910.106 - Flammable liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Test: Exposure Assessment to Airborne Terpenes in Cannabis Processing Facilities by NIOSH 1552. LCS Laboratory Inc.[Link]

  • 1926.152 - Flammable liquids. Occupational Safety and Health Administration (OSHA). [Link]

  • Laboratory Hazardous Waste Management. The University of British Columbia. [Link]

  • 8.2 Flammable and Combustible Liquids. University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • Laboratory Waste Disposal Handbook. University of Essex. [Link]

  • Review of NIOSH Cannabis-Related Health Hazard Evaluations and Research. National Center for Biotechnology Information (NCBI). [Link]

  • Laboratory Guide for Managing Dangerous Waste. Washington State Department of Ecology. [Link]

  • Health Hazard Evaluation Report 2016-0090-3317. Centers for Disease Control and Prevention (CDC). [Link]

  • Handling Lab Waste. (2013, June 6). YouTube. [Link]

  • Management of Waste. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Farnesene
Reactant of Route 2
beta-Farnesene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.